molecular formula C9H8O4 B160342 1,4-Benzodioxane-6-carboxylic Acid CAS No. 4442-54-0

1,4-Benzodioxane-6-carboxylic Acid

货号: B160342
CAS 编号: 4442-54-0
分子量: 180.16 g/mol
InChI 键: JWZQJTGQFHIRFQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4-Benzodioxane-6-carboxylic Acid is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZQJTGQFHIRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374511
Record name 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4442-54-0
Record name 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4442-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzodioxane-6-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical characteristics of 1,4-Benzodioxane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Characteristics of 1,4-Benzodioxane-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its rigid bicyclic structure, composed of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring, is a key scaffold in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antihypertensive properties.[2][3] This document provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and property determination, and a discussion of its relevance in biological pathways.

Physicochemical Characteristics

The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for understanding its behavior in chemical reactions and biological systems, guiding its use in drug design, formulation, and synthesis.

PropertyValueReference(s)
IUPAC Name 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid[4]
CAS Number 4442-54-0[5]
Molecular Formula C₉H₈O₄[5][6]
Molecular Weight 180.16 g/mol [5][6]
Appearance Pale brown or White to Off-White Crystalline Solid[7]
Melting Point 134-138 °C[7]
Boiling Point 339.781 °C at 760 mmHg
Density 1.377 g/cm³
pKa 4.37 ± 0.20 (Predicted)
Solubility Slightly soluble in Acetone, DMSO, and Methanol (B129727). Generally, short-chain carboxylic acids are more soluble in water, with solubility decreasing as the carbon chain length increases.[8][9] Insoluble in water.
Flash Point 141.994 °C
Vapor Pressure 3.48E-05 mmHg at 25°C

Experimental Protocols

Synthesis of this compound from Gallic Acid

A common synthetic route to produce 1,4-benzodioxane (B1196944) derivatives starts from the readily available and inexpensive gallic acid.[1][2] The following protocol is a representative multi-step synthesis.

Step 1: Fischer Esterification of Gallic Acid

  • Objective: To protect the carboxylic acid group of gallic acid as a methyl ester.

  • Procedure: Commercially available gallic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours. After cooling, the solvent is evaporated, and the resulting methyl 3,4,5-trihydroxybenzoate (B8703473) is purified.[1][10]

Step 2: Formation of the 1,4-Dioxane Ring

  • Objective: To form the characteristic dioxane ring.

  • Procedure: The product from Step 1, methyl 3,4,5-trihydroxybenzoate, is dissolved in acetone. An excess of 1,2-dibromoethane (B42909) and potassium carbonate (K₂CO₃) is added. The reaction mixture is refluxed for approximately 18 hours.[1] The potassium carbonate acts as a base to deprotonate the hydroxyl groups, which then react with 1,2-dibromoethane in a nucleophilic substitution to form the dioxane ring. The resulting product is a substituted 1,4-benzodioxane methyl ester.[1]

Step 3: Base-Induced Hydrolysis of the Ester

  • Objective: To deprotect the carboxylic acid group.

  • Procedure: The methyl ester from the previous step is dissolved in a mixture of methanol and a 2N sodium hydroxide (B78521) (NaOH) solution. The mixture is refluxed for about 8 hours.[2] The NaOH hydrolyzes the ester back to the carboxylic acid. After the reaction is complete, the mixture is concentrated under vacuum and then acidified with concentrated hydrochloric acid (HCl). This protonates the carboxylate salt, causing the final product, this compound, to precipitate as a white solid. The solid is then filtered, washed with water, and dried.[2]

G cluster_synthesis Synthesis Workflow Gallic_Acid Gallic Acid Esterification Step 1: Fischer Esterification (Methanol, H₂SO₄, Reflux) Gallic_Acid->Esterification Methyl_Gallate Methyl 3,4,5-trihydroxybenzoate Esterification->Methyl_Gallate Ring_Formation Step 2: Ring Formation (1,2-dibromoethane, K₂CO₃, Acetone, Reflux) Methyl_Gallate->Ring_Formation Methyl_Ester_Intermediate Substituted 1,4-Benzodioxane Methyl Ester Ring_Formation->Methyl_Ester_Intermediate Hydrolysis Step 3: Base-Induced Hydrolysis (NaOH, Methanol, Reflux) Methyl_Ester_Intermediate->Hydrolysis Acidification Acidification (conc. HCl) Hydrolysis->Acidification Final_Product This compound (White Solid) Acidification->Final_Product G cluster_pathway Simplified p38α MAPK Signaling Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38a p38α MAPK MAPKK->p38a Substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38a->Substrates Response Inflammatory Response & Cell Proliferation Substrates->Response Inhibitor 1,4-Benzodioxane Derivative Inhibitor->p38a

References

The 1,4-Benzodioxane Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane (B1196944) nucleus, a privileged heterocyclic scaffold, has cemented its status as a cornerstone in medicinal chemistry. Its versatile structure has been ingeniously incorporated into a multitude of biologically active molecules, leading to the development of numerous therapeutic agents. This technical guide delves into the multifaceted applications of the 1,4-benzodioxane scaffold, offering a comprehensive overview of its synthesis, biological activities, and therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

A Privileged Scaffold with Diverse Biological Activities

The 1,4-benzodioxane motif is a key structural component in a wide array of compounds demonstrating significant therapeutic potential.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. This has led to the discovery of 1,4-benzodioxane derivatives with a broad spectrum of pharmacological activities, including:

  • Antihypertensive and Urological Agents: The most prominent application of the 1,4-benzodioxane scaffold is in the development of α1-adrenoceptor antagonists.[2][3][4] Doxazosin (B1670899), a well-known drug for the treatment of hypertension and benign prostatic hyperplasia (BPH), features this core structure.[2]

  • Central Nervous System (CNS) Agents: A significant number of 1,4-benzodioxane derivatives exhibit high affinity for serotonergic receptors, particularly the 5-HT1A subtype, making them promising candidates for the development of anxiolytics, antidepressants, and antipsychotics.[3]

  • Anticancer Agents: Emerging research has highlighted the potential of 1,4-benzodioxane-containing compounds as anticancer agents, with demonstrated activity against various cancer cell lines.[3]

  • Antimicrobial Agents: The scaffold has been incorporated into molecules with notable antibacterial and antifungal properties.[5]

  • Antioxidant and Anti-inflammatory Agents: Several derivatives have shown potent antioxidant and anti-inflammatory activities in preclinical studies.[5][6][7]

  • Antiviral Agents: While less explored, some studies suggest the potential for developing 1,4-benzodioxane-based antiviral compounds.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of various 1,4-benzodioxane derivatives across different therapeutic areas.

Table 1: Adrenergic and Serotonergic Receptor Binding and Functional Activity

CompoundTargetAssay TypeSpeciesIC50 (nM)Ki (nM)pA2Reference
Doxazosinα1-adrenoceptorBindingHuman-0.8-[2]
WB-4101α1-adrenoceptorBindingRat-0.189.3[4]
Compound 9 (from Quaglia et al., 2002)α1d-adrenoceptorBindingHuman-1.2-[4]
(S)-2 (from Bonifazi et al., 2013)5-HT1A ReceptorBindingHuman-0.23-
(S)-2 (from Bonifazi et al., 2013)α1a-adrenoceptorBindingHuman->1000-
(S)-2 (from Bonifazi et al., 2013)α1b-adrenoceptorBindingHuman-695-
(S)-2 (from Bonifazi et al., 2013)α1d-adrenoceptorBindingHuman-303-
Compound 15 (from Quaglia et al., 2008)5-HT1A ReceptorBindingHuman-0.8-[3]

Table 2: Anticancer and Cytotoxic Activity

CompoundCell LineActivityIC50 (µM)GI50 (µM)Reference
(R)-4 (from Bonifazi et al., 2013)PC-3 (Prostate)Cytotoxicity-0.6[8]
Compound 13 (from Quaglia et al., 2008)PC-3 (Prostate)Cytotoxicity-1.2[3]
Compound 7e (from a 2025 study)MDA-MB-435 (Melanoma)Growth Inhibition-0.20[9]
Compound 7e (from a 2025 study)M14 (Melanoma)Growth Inhibition-0.46[9]
Compound 7e (from a 2025 study)SK-MEL-2 (Melanoma)Growth Inhibition-0.57[9]
Compound 7e (from a 2025 study)UACC-62 (Melanoma)Growth Inhibition-0.27[9]

Table 3: Antimicrobial Activity

CompoundOrganismActivityMIC (µg/mL)Reference
4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazineS. aureusAntibacterial12.5[5]
4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazineE. coliAntibacterial25[5]
4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazineA. nigerAntifungal50[5]

Table 4: Anti-inflammatory and Antioxidant Activity

CompoundAssayActivityIC50 (µM)Reference
Compound 17 (from a 2007 study)Carrageenan-induced rat paw edemaAnti-inflammatory> Ibuprofen (in vivo)[7]
4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazineDPPH radical scavengingAntioxidant35.2[6]
Compound 24b (from a 2023 study)LTB4 antagonist activityAnti-inflammatory0.288[10]
Compound 24c (from a 2023 study)LTB4 antagonist activityAnti-inflammatory0.439[10]
Compound 24e (from a 2023 study)LTB4 antagonist activityAnti-inflammatory0.477[10]

Signaling Pathways and Mechanisms of Action

The biological effects of 1,4-benzodioxane derivatives are mediated through their interaction with specific cellular targets, most notably G-protein coupled receptors (GPCRs).

α1-Adrenergic Receptor Signaling

α1-Adrenergic receptors, upon activation by endogenous catecholamines like norepinephrine (B1679862), couple to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various physiological responses, including smooth muscle contraction. 1,4-Benzodioxane-based antagonists, such as doxazosin, competitively block the binding of norepinephrine to these receptors, thereby inhibiting this signaling pathway and promoting vasodilation and smooth muscle relaxation.

alpha1_adrenergic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine AR α1-Adrenergic Receptor NE->AR Binds Gq Gq/11 AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Doxazosin Doxazosin (Antagonist) Doxazosin->AR Blocks Ca Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: α1-Adrenergic receptor signaling pathway and inhibition by doxazosin.

5-HT1A Receptor Signaling

5-HT1A receptors are coupled to inhibitory Gi/o proteins. Activation of these receptors by serotonin (B10506) leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Additionally, the βγ subunit of the G-protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability. 1,4-Benzodioxane-based agonists of the 5-HT1A receptor potentiate these effects, which is the basis for their potential therapeutic use in anxiety and depression.

ht1a_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Serotonin Serotonin HT1A 5-HT1A Receptor Serotonin->HT1A Binds Gi Gi/o HT1A->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (βγ) ATP ATP AC->ATP Converts Response Reduced Neuronal Excitability GIRK->Response Causes Hyperpolarization Agonist 1,4-Benzodioxane Agonist Agonist->HT1A Activates cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Response Leads to

Caption: 5-HT1A receptor signaling pathway and activation by a 1,4-benzodioxane agonist.

Pharmacokinetics of 1,4-Benzodioxane Derivatives: The Case of Doxazosin

The pharmacokinetic profile of a drug is a critical determinant of its clinical utility. Doxazosin serves as a well-characterized example of the pharmacokinetic properties of a 1,4-benzodioxane-containing drug.

Table 5: Pharmacokinetic Parameters of Doxazosin

ParameterValueReference
Bioavailability~65%[11]
Time to Peak Plasma Concentration (Tmax)2-3 hours (immediate release)[12]
Elimination Half-life (t1/2)~22 hours[11]
Protein Binding~98%
Volume of Distribution (Vd)1.0 - 1.9 L/kg[11]
Clearance1.0 - 2.0 mL/min/kg
Primary Route of EliminationFeces (~63%)
Major MetabolitesO-demethylated and C-hydroxylated metabolites[11]

Doxazosin is extensively metabolized in the liver, with only a small fraction of the administered dose excreted unchanged.[11] Its long elimination half-life allows for once-daily dosing, which is advantageous for patient compliance.[12] The high protein binding indicates that a large proportion of the drug is bound to plasma proteins, with only the unbound fraction being pharmacologically active.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are representative methodologies for the synthesis and biological evaluation of 1,4-benzodioxane derivatives.

General Synthetic Procedure for 1,4-Benzodioxane-2-carbonyl Derivatives

A common route to synthesize 1,4-benzodioxane derivatives involves the reaction of a catechol with a suitable three-carbon synthon, followed by functional group manipulations. The synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, for example, can be achieved as follows:

  • Synthesis of 1,4-Benzodioxan-2-carboxylic acid: Catechol is reacted with methyl 2,3-dibromopropionate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield methyl 1,4-benzodioxan-2-carboxylate. Subsequent hydrolysis of the ester with a base (e.g., sodium hydroxide) affords 1,4-benzodioxan-2-carboxylic acid.[5]

  • Formation of the Acid Chloride: The carboxylic acid is then treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acid chloride.[5]

  • Amide Coupling: The acid chloride is reacted with a desired amine (e.g., piperazine) in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to yield the final amide product.[5] The product is then purified by chromatography or recrystallization and characterized by spectroscopic methods (NMR, IR, MS).

Radioligand Binding Assay for α1-Adrenoceptor Affinity

This assay is used to determine the binding affinity of a test compound for a specific receptor subtype.

  • Membrane Preparation: Cell membranes expressing the human cloned α1a-, α1b-, or α1d-adrenoceptor are prepared from cultured cells (e.g., CHO cells).

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]prazosin) and varying concentrations of the test compound in a suitable buffer.

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[4]

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension, and the plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental and Logical Workflows

The discovery and development of new drugs based on the 1,4-benzodioxane scaffold typically follow a structured workflow, from initial synthesis to biological characterization.

synthesis_workflow start Starting Materials (e.g., Catechol, Substituted Propanes) synthesis Chemical Synthesis (e.g., Cyclization, Functionalization) start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization compound Pure 1,4-Benzodioxane Derivative characterization->compound

Caption: A generalized workflow for the synthesis of 1,4-benzodioxane derivatives.

biological_screening_workflow compound 1,4-Benzodioxane Derivative Library primary_screening Primary Screening (e.g., High-Throughput Binding Assays) compound->primary_screening hit_identification Hit Identification (Active Compounds) primary_screening->hit_identification hit_identification->compound Inactive secondary_assays Secondary Assays (e.g., Functional Assays, Cell-Based Assays) hit_identification->secondary_assays Active lead_selection Lead Compound Selection secondary_assays->lead_selection lead_selection->secondary_assays Optimize in_vivo In Vivo Studies (Animal Models) lead_selection->in_vivo Promising candidate Drug Candidate in_vivo->candidate

Caption: A typical workflow for the biological screening of 1,4-benzodioxane derivatives.

Conclusion

The 1,4-benzodioxane scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural rigidity and synthetic tractability have enabled the development of a diverse range of compounds with significant therapeutic potential. From established drugs like doxazosin to novel candidates in various stages of discovery, the 1,4-benzodioxane core remains a privileged structure for interacting with key biological targets. Future research in this area will likely focus on exploring new substitution patterns, developing more selective ligands, and investigating novel therapeutic applications for this versatile scaffold. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for the next generation of 1,4-benzodioxane-based medicines.

References

The 1,4-Benzodioxane Core: A Scaffolding for Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane (B1196944) moiety, a heterocyclic scaffold composed of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring, has emerged as a privileged structure in medicinal chemistry. Its unique conformational flexibility and ability to engage in various non-covalent interactions have made it a versatile template for the design of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the significant biological activities associated with the 1,4-benzodioxane core, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Anticancer Activity

Derivatives of 1,4-benzodioxane have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanisms of action are varied and include inhibition of critical cellular enzymes and induction of apoptosis.

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of various 1,4-benzodioxane derivatives, presenting key quantitative metrics such as IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition).

Table 1: Anticancer Activity of 1,4-Benzodioxane-Hydrazone Derivatives

CompoundCancer Cell LineGI50 (µM)Reference
7eMDA-MB-435 (Melanoma)0.20[1]
7eM14 (Melanoma)0.46[1]
7eSK-MEL-2 (Melanoma)0.57[1]
7eUACC-62 (Melanoma)0.27[1]
7eAverage (56 cell lines)6.92[1]

Table 2: Anticancer Activity of 1,4-Benzodioxane-Imidazolium Salts

CompoundCancer Cell LineIC50 (µM)Reference
25K562 (Leukemia)1.06[2][3]
25SMMC-7721 (Hepatocellular Carcinoma)1.25[2][3]
25A-549 (Lung Cancer)8.31[2][3]

Table 3: Telomerase Inhibitory Activity of 1,3,4-Oxadiazole (B1194373) Derivatives Containing 1,4-Benzodioxan Moiety

CompoundIC50 (µM)Reference
6k1.27 ± 0.05
Key Experimental Protocols: Anticancer Assays

mTOR Kinase Inhibition Assay

This assay is crucial for evaluating compounds that target the mTOR signaling pathway, a key regulator of cell growth and proliferation.

  • Objective: To determine the in vitro inhibitory activity of a test compound against mTOR kinase.

  • Materials:

    • Active mTOR enzyme

    • Inactive S6K protein (substrate)

    • Kinase buffer (25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, 5 mmol/L MnCl2)

    • ATP (100 µmol/L)

    • Test compound at various concentrations

    • SDS-PAGE and Western blotting reagents

    • Antibodies for phosphorylated and total S6K

  • Procedure:

    • Prepare reaction mixtures containing active mTOR (250 ng) and the test compound in kinase buffer.

    • Initiate the kinase reaction by adding inactive S6K protein (1 µg) and ATP.

    • Incubate the reaction at 30°C for 30 minutes.

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Perform Western blotting using antibodies against phosphorylated S6K (as a measure of mTOR activity) and total S6K (as a loading control).

    • Quantify the band intensities to determine the extent of inhibition.[4]

Telomerase Repeat Amplification Protocol (TRAP)-PCR-ELISA Assay

This highly sensitive assay is used to measure telomerase activity, an enzyme often upregulated in cancer cells.

  • Objective: To quantify the inhibitory effect of a test compound on telomerase activity.

  • Materials:

    • Cell lysate from a telomerase-positive cell line (e.g., HeLa)

    • TRAP reaction buffer

    • TS primer (telomerase substrate)

    • dNTPs

    • Taq polymerase

    • PCR primers for amplification

    • ELISA plate coated with a capture probe

    • Detection antibody conjugated to an enzyme (e.g., HRP)

    • Substrate for the enzyme (e.g., TMB)

  • Procedure:

    • Prepare cell extracts from cells treated with the test compound or a vehicle control.

    • Perform the telomerase extension reaction by incubating the cell extract with the TS primer and dNTPs.

    • Amplify the telomerase extension products via PCR.[5]

    • Capture the biotinylated PCR products on a streptavidin-coated ELISA plate.

    • Detect the captured products using a digoxigenin-labeled probe and an anti-digoxigenin-peroxidase antibody.

    • Add a colorimetric substrate and measure the absorbance to quantify telomerase activity.

mTOR_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation 1,4-Benzodioxane Derivative 1,4-Benzodioxane Derivative 1,4-Benzodioxane Derivative->mTORC1

Caption: Simplified mTOR signaling pathway and the inhibitory action of a 1,4-benzodioxane derivative.

Antimicrobial Activity

The 1,4-benzodioxane scaffold has been incorporated into various molecular frameworks to develop potent antimicrobial agents against a spectrum of bacteria and fungi.

Quantitative Antimicrobial Data

Table 4: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives Containing 1,4-Benzodioxane Moiety

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)B. subtilis (MIC, µg/mL)A. niger (MIC, µg/mL)A. flavus (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
3a-p (range)------[6]
Norfloxacin------[6]
Chloramphenicol------[6]
Fluconazole------[6]

Note: Specific MIC values for individual compounds (3a-p) were presented in the source but are summarized here as a range for brevity. The reference compounds are included for comparison.

Key Experimental Protocol: Antimicrobial Susceptibility Testing

Twofold Serial Dilution Method

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Test compound

    • Bacterial or fungal strains

    • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

    • Sterile 96-well microtiter plates

    • Inoculum of the microorganism adjusted to a standard density (e.g., 0.5 McFarland standard)

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform a series of twofold dilutions of the compound in the growth medium across the wells of a microtiter plate.[7][8]

    • Add a standardized inoculum of the microorganism to each well.

    • Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

    • Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no growth is observed.[9]

Antimicrobial_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Prepare Stock Solution of 1,4-Benzodioxane Derivative Serial Dilution Perform Twofold Serial Dilutions in Microtiter Plate Stock Solution->Serial Dilution Inoculation Inoculate with Standardized Microorganism Suspension Serial Dilution->Inoculation Incubate Plate Incubate at Optimal Temperature and Duration Inoculation->Incubate Plate Visual Inspection Visually Inspect for Microbial Growth (Turbidity) Incubate Plate->Visual Inspection Determine MIC Determine Minimum Inhibitory Concentration (MIC) Visual Inspection->Determine MIC Receptor_Binding_Workflow Prepare Membranes Prepare Cell Membranes Expressing Target Receptor Incubation Incubate Membranes with Radioligand and Test Compound Prepare Membranes->Incubation Filtration Separate Bound and Unbound Ligand by Filtration Incubation->Filtration Counting Measure Radioactivity on Filters Filtration->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4-Benzodioxane-6-carboxylic Acid from Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1,4-benzodioxane-6-carboxylic acid and its derivatives starting from the readily available and inexpensive gallic acid. The 1,4-benzodioxane (B1196944) scaffold is a significant pharmacophore found in various biologically active compounds, including drugs for hypertension and benign prostatic hyperplasia, as well as molecules with anti-inflammatory and anticancer properties.[1][2] The protocols detailed herein are based on a six-step synthesis reported in the literature, offering a practical approach for producing these valuable compounds for further research and drug development.[1][2][3]

Applications in Drug Development

1,4-Benzodioxane derivatives are of particular interest in oncology. Some of these compounds have been identified as potential agents for treating metastatic castration-resistant prostate cancer.[2] Their mechanism of action is linked to the antagonism of α1-adrenoceptors, which are G-protein-coupled receptors.[4][5] Antagonism of these receptors in prostate cancer cells has been shown to induce apoptosis and suppress tumor growth, making these synthesized compounds valuable leads for novel anticancer therapies.[4][5][6][7] The following signaling pathway diagram illustrates the proposed mechanism of action.

Alpha1_Adrenoceptor_Antagonist_Signaling_Pathway alpha1_receptor α1-Adrenoceptor (GPCR) g_protein Gq Protein alpha1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pro_survival Pro-Survival Pathways (e.g., MAPK/ERK) g_protein->pro_survival Inhibition of activation (due to receptor antagonism) pip2 PIP2 plc->pip2 Hydrolyzes benzodioxane 1,4-Benzodioxane Derivative (Antagonist) benzodioxane->alpha1_receptor Inhibits ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc pkc->pro_survival Activates apoptosis Apoptosis pro_survival->apoptosis Inhibits

Caption: Proposed mechanism of 1,4-benzodioxane derivatives as α1-adrenoceptor antagonists.

Experimental Protocols and Data

The synthesis of this compound derivatives from gallic acid is a multi-step process. The overall workflow is depicted below.

Synthesis_Workflow GallicAcid Gallic Acid Step1 Step 1: Esterification GallicAcid->Step1 MethylGallate Methyl 3,4,5-trihydroxybenzoate (B8703473) (9) Step1->MethylGallate Step2 Step 2: Ring Formation MethylGallate->Step2 BenzodioxaneEster Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo [b][1,4]dioxine-6-carboxylate (10) Step2->BenzodioxaneEster Step3 Step 3: Sulfur Linkage BenzodioxaneEster->Step3 SulfideDerivative Sulfide Derivative (e.g., 13) Step3->SulfideDerivative Step4 Step 4: Hydrolysis SulfideDerivative->Step4 CarboxylicAcid This compound Derivative (16) Step4->CarboxylicAcid Step5 Step 5: Acid Chloride Formation CarboxylicAcid->Step5 AcidChloride Acid Chloride (17) Step5->AcidChloride Step6 Step 6: Amidation AcidChloride->Step6 AmideAnalogs Amide Analogs (18-32) Step6->AmideAnalogs

References

detailed protocol for 1,4-Benzodioxane-6-carboxylic Acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 1,4-Benzodioxane-6-carboxylic Acid

This document provides a detailed protocol for the chemical synthesis of this compound, a valuable building block in pharmaceutical and chemical research. The described method is a two-step process commencing with the commercially available 3,4-dihydroxybenzaldehyde (B13553).

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules, including compounds with anti-inflammatory properties. The 1,4-benzodioxane (B1196944) scaffold is present in numerous natural products and synthetic compounds of medicinal importance.[1] This protocol outlines a reliable and reproducible method for the preparation of this compound, suitable for laboratory-scale synthesis. The synthesis involves an initial ring-closing reaction to form the benzodioxane ring, followed by an oxidation step to yield the final carboxylic acid.[2]

Reaction Scheme

The overall two-step synthesis is depicted in the following scheme:

  • Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde from 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane.

  • Step 2: Oxidation of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis protocol.

StepReactantsReagents/CatalystsSolventReaction TimeTemperatureYield
13,4-dihydroxybenzaldehyde, 1,2-dibromoethaneSodium hydroxide (B78521), Tetrabutylammonium (B224687) bromideWater5 hoursReflux~45%
22,3-dihydro-1,4-benzodioxane-6-carboxaldehyde, Potassium permanganate (B83412)Potassium hydroxide (for workup), Hydrochloric acid (for workup)Water1 hour70-80°C to Reflux~60%

Experimental Protocols

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde

This procedure details the ring-closing reaction to form the intermediate aldehyde.[2]

Materials:

  • 3,4-dihydroxybenzaldehyde (55.2 g)

  • 1,2-dibromoethane (350 g)

  • Sodium hydroxide (90 g)

  • Tetrabutylammonium bromide (5 g)

  • Deionized water (420 mL)

  • Dichloromethane

Equipment:

  • 2L three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a solution of sodium hydroxide by dissolving 90 g of NaOH in 420 mL of water.

  • To a 2L three-necked flask, add 55.2 g of 3,4-dihydroxybenzaldehyde and the prepared sodium hydroxide solution.

  • With stirring, add 5 g of tetrabutylammonium bromide.

  • From a dropping funnel, add 350 g of 1,2-dibromoethane.

  • Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, which will result in phase separation.

  • Separate the organic layer. Extract the aqueous layer once with dichloromethane.

  • Combine the organic layers and wash sequentially with water and saturated sodium chloride solution.

  • Concentrate the organic phase under reduced pressure.

  • Recrystallize the crude product to obtain approximately 25 g of off-white powdered 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

Step 2: Synthesis of this compound

This procedure describes the oxidation of the intermediate aldehyde to the final carboxylic acid product.[2]

Materials:

  • 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde (25 g)

  • Potassium permanganate (18 g)

  • 10% Potassium hydroxide aqueous solution

  • Concentrated hydrochloric acid

  • Deionized water (500 mL + 500 mL)

Equipment:

  • 1L round-bottom flask

  • Heating mantle with magnetic stirrer

  • Dropping funnel

  • Buchner funnel and flask

  • pH paper or meter

Procedure:

  • In a 1L flask, suspend 25 g of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde in 500 mL of water and heat to 70-80°C.

  • Separately, prepare a solution of 18 g of potassium permanganate in 500 mL of water.

  • Slowly add the potassium permanganate solution dropwise to the heated aldehyde suspension.

  • After the addition is complete, heat the mixture to reflux for 1 hour. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter.

  • Make the filtrate alkaline by adding a 10% potassium hydroxide solution.

  • Wash the filter cake with water until the washings are neutral.

  • Combine the filtrate and washings, and acidify with concentrated hydrochloric acid, which will cause a white solid to precipitate.

  • Filter the white precipitate, wash with water, and dry to obtain approximately 15 g of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: 3,4-dihydroxybenzaldehyde & 1,2-dibromoethane Step1 Step 1: Ring Closure - NaOH, TBAB - Reflux, 5h Start->Step1 Intermediate Intermediate: 2,3-dihydro-1,4-benzodioxane -6-carboxaldehyde Step1->Intermediate Yield: ~45% Step2 Step 2: Oxidation - KMnO4 - Reflux, 1h Intermediate->Step2 Workup Workup - Filtration - Acidification Step2->Workup Product Final Product: This compound Workup->Product Yield: ~60%

Caption: Workflow for the synthesis of this compound.

References

Application Note and Detailed Protocol for the Synthesis of 1,4-Benzodioxane-6-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed procedures for the preparation of 1,4-Benzodioxane-6-carbonyl chloride from its corresponding carboxylic acid. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The following sections outline two common and effective methods for this conversion, utilizing either thionyl chloride or oxalyl chloride as the chlorinating agent.

Introduction

1,4-Benzodioxane-6-carbonyl chloride is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The conversion of 1,4-Benzodioxane-6-carboxylic acid to its acyl chloride derivative activates the carboxyl group, facilitating subsequent reactions such as amidation and esterification. The choice between thionyl chloride and oxalyl chloride often depends on the scale of the reaction, the sensitivity of the substrate to heat, and the desired purity of the final product. Oxalyl chloride is often preferred for smaller-scale reactions due to milder conditions and easier removal of byproducts, while thionyl chloride is a cost-effective option for larger-scale syntheses.

Materials and Methods

Reagents and Solvents:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Oxalyl chloride ((COCl)₂)

  • Benzene (B151609) (or an alternative anhydrous solvent like toluene (B28343) or dichloromethane)

  • Dichloromethane (B109758) (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Schlenk line or similar inert atmosphere setup

  • Syringes and needles

Experimental Protocols

Two primary methods for the synthesis of 1,4-Benzodioxane-6-carbonyl chloride are detailed below.

Method A: Using Thionyl Chloride

This protocol is adapted from a general procedure for the synthesis of acyl chlorides using thionyl chloride.[1][2][3][4][5]

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Under a fume hood, add benzene (or a suitable anhydrous solvent) to the flask.

  • Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the toxic and corrosive vapors.

  • The resulting crude 1,4-Benzodioxane-6-carbonyl chloride is typically used in the next step without further purification.

Method B: Using Oxalyl Chloride

This method is often preferred for its milder reaction conditions and is based on established protocols for acyl chloride formation.[5][6][7][8][9]

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add oxalyl chloride (1.2-2 equivalents) to the suspension.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops) to the reaction mixture. The formation of the Vilsmeier reagent from oxalyl chloride and DMF initiates the reaction.[10]

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by the evolution of gas (CO, CO₂, and HCl).

  • Once the reaction is complete, the solvent and excess reagents are removed under reduced pressure using a rotary evaporator to yield the crude 1,4-Benzodioxane-6-carbonyl chloride.

  • The crude product can be used directly for subsequent transformations.

Data Presentation

The following table summarizes the key quantitative parameters for the two described protocols.

ParameterMethod A: Thionyl ChlorideMethod B: Oxalyl Chloride
Starting Material This compoundThis compound
Chlorinating Agent Thionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂)
Solvent Benzene, Toluene, or DCMAnhydrous Dichloromethane (DCM)
Catalyst None (Pyridine can be used to accelerate)[2]N,N-Dimethylformamide (DMF)
Temperature Reflux0 °C to Room Temperature
Reaction Time 1 - 3 hours1 - 2 hours
Work-up Evaporation under reduced pressureEvaporation under reduced pressure

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow start This compound reagent_socl2 Thionyl Chloride (SOCl₂) Benzene, Reflux start->reagent_socl2 Method A reagent_oxalyl Oxalyl Chloride ((COCl)₂) DCM, cat. DMF, 0°C to RT start->reagent_oxalyl Method B workup Evaporation of excess reagents and solvent reagent_socl2->workup reagent_oxalyl->workup product 1,4-Benzodioxane-6-carbonyl chloride workup->product

Caption: Workflow for the synthesis of 1,4-Benzodioxane-6-carbonyl chloride.

Reaction Mechanism Overview

reaction_mechanism carboxylic_acid Carboxylic Acid (R-COOH) intermediate Reactive Intermediate (e.g., Chlorosulfite ester) carboxylic_acid->intermediate + Chlorinating Agent chlorinating_agent Chlorinating Agent (SOCl₂ or (COCl)₂) acyl_chloride Acyl Chloride (R-COCl) intermediate->acyl_chloride Nucleophilic attack by Cl⁻ byproducts Gaseous Byproducts (SO₂, HCl, CO, CO₂) intermediate->byproducts Decomposition

Caption: Generalized mechanism for the conversion of a carboxylic acid to an acyl chloride.

References

Application Notes and Protocols: Synthesis and Evaluation of 1,4-Benzodioxane-6-carboxylic Acid Amide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological applications of 1,4-Benzodioxane-6-carboxylic Acid amide derivatives. The protocols outlined below are based on established methodologies for the chemical synthesis and preliminary biological evaluation of this promising class of compounds.

Introduction

The 1,4-benzodioxane (B1196944) scaffold is a privileged structural motif found in numerous biologically active compounds and clinically approved drugs. Derivatives of 1,4-benzodioxane have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The introduction of a carboxylic acid amide functionality at the 6-position of the benzodioxane ring system offers a versatile handle for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, making them attractive candidates for drug discovery and development programs.[4]

This document details a robust synthetic route to a library of this compound amide derivatives starting from the readily available and inexpensive gallic acid.[2][4] Furthermore, it provides protocols for the in vitro evaluation of their potential anticancer activity, with a focus on prostate cancer cell lines, a context in which related compounds have shown promise.[4][5][6] The p38 MAPK signaling pathway, a key regulator of cellular stress and inflammation, is often implicated in cancer progression and is a potential target for this class of compounds.[1][2][7]

Synthesis of this compound Amide Derivatives

A multi-step synthesis commencing from gallic acid can be employed to generate a diverse library of this compound amide derivatives.[2][4][7] The general synthetic scheme is outlined below.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_0 Synthesis of Key Intermediate cluster_1 Amide Coupling GallicAcid Gallic Acid Esterification Esterification (MeOH, H₂SO₄) GallicAcid->Esterification MethylGallate Methyl 3,4,5-trihydroxybenzoate (B8703473) Esterification->MethylGallate RingFormation Ring Formation (1,2-dibromoethane, K₂CO₃) MethylGallate->RingFormation BenzodioxaneEster Methyl 8-(2-bromoethoxy)-2,3- dihydrobenzo[b][1,4]dioxine-6-carboxylate RingFormation->BenzodioxaneEster Thiolation Thiolation (R'SH, K₂CO₃) BenzodioxaneEster->Thiolation ThioetherEster Methyl 8-(2-(alkylthio)ethoxy)-2,3- dihydrobenzo[b][1,4]dioxine-6-carboxylate Thiolation->ThioetherEster Hydrolysis Ester Hydrolysis (NaOH, MeOH/H₂O) ThioetherEster->Hydrolysis CarboxylicAcid 8-(2-(alkylthio)ethoxy)-2,3- dihydrobenzo[b][1,4]dioxine-6-carboxylic acid Hydrolysis->CarboxylicAcid AcidChlorideFormation Acid Chloride Formation (Oxalyl Chloride, DMF) CarboxylicAcid->AcidChlorideFormation AcidChloride 8-(2-(alkylthio)ethoxy)-2,3- dihydrobenzo[b][1,4]dioxine-6-carbonyl chloride AcidChlorideFormation->AcidChloride AmineCoupling Amine Coupling (R¹R²NH, Et₃N) AcidChloride->AmineCoupling FinalProduct 1,4-Benzodioxane-6-carboxylic Acid Amide Derivatives AmineCoupling->FinalProduct

Caption: General synthetic workflow for this compound amide derivatives.

Detailed Protocols

Protocol 1: Synthesis of Methyl 8-(2-(pentylthio)ethoxy)-2,3-dihydrobenzo[b][4][7]dioxine-6-carboxylate

This protocol describes the synthesis of a key intermediate ester.

  • Esterification of Gallic Acid: To a solution of gallic acid in methanol (B129727), add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,4,5-trihydroxybenzoate.[4]

  • Formation of the Benzodioxane Ring: Dissolve methyl 3,4,5-trihydroxybenzoate in acetone, and add potassium carbonate and an excess of 1,2-dibromoethane. Reflux the mixture for 24-48 hours. After cooling, filter the solid and concentrate the filtrate. Purify the residue by column chromatography to obtain methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][4][7]dioxine-6-carboxylate.[2][4]

  • Thiolation: To a solution of the bromoethoxy intermediate in acetone, add potassium carbonate and pentanethiol. Stir the reaction mixture at room temperature for 12-24 hours. Filter the solid and concentrate the filtrate. Purify the crude product by column chromatography to yield methyl 8-(2-(pentylthio)ethoxy)-2,3-dihydrobenzo[b][4][7]dioxine-6-carboxylate.[4]

Protocol 2: Synthesis of 8-(2-(pentylthio)ethoxy)-N-substituted-2,3-dihydrobenzo[b][4][7]dioxine-6-carboxamides

This protocol details the final amide coupling step.

  • Ester Hydrolysis: Dissolve the methyl ester intermediate in a mixture of methanol and aqueous sodium hydroxide (B78521) solution. Reflux the mixture for 2-4 hours. After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum to obtain 8-(2-(pentylthio)ethoxy)-2,3-dihydrobenzo[b][4][7]dioxine-6-carboxylic acid.[4]

  • Acid Chloride Formation: To a solution of the carboxylic acid in anhydrous dichloromethane (B109758), add a catalytic amount of dimethylformamide. Cool the solution to 0 °C and add oxalyl chloride dropwise. Stir the reaction at room temperature for 1-2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.[4][8]

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C. Add the desired primary or secondary amine followed by triethylamine. Allow the reaction to warm to room temperature and stir for 12-24 hours. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to afford the final this compound amide derivative.[4][8]

Table 1: Representative this compound Amide Derivatives Synthesized [4]

Compound ID
1a HPhenyl
1b H4-Fluorophenyl
1c H4-Chlorophenyl
1d H4-Methoxyphenyl
1e HCyclohexyl
1f EthylEthyl

Biological Evaluation: Anticancer Activity

The synthesized this compound amide derivatives can be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. Given the potential application in prostate cancer, androgen-dependent (LNCaP) and androgen-independent (PC-3, DU-145) prostate cancer cell lines are appropriate models.[5][6][9]

Experimental Workflow: In Vitro Anticancer Evaluation

Anticancer_Evaluation_Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action Studies CellCulture Cell Culture (Prostate Cancer Cell Lines) CompoundTreatment Compound Treatment (Varying Concentrations) CellCulture->CompoundTreatment MTT_Assay MTT Assay (Cell Viability) CompoundTreatment->MTT_Assay IC50_Determination IC₅₀ Determination MTT_Assay->IC50_Determination CellCycle Cell Cycle Analysis (Flow Cytometry) IC50_Determination->CellCycle Lead Compounds Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis Lead Compounds WesternBlot Western Blot Analysis (p38 MAPK Pathway Proteins) IC50_Determination->WesternBlot Lead Compounds

Caption: Workflow for in vitro evaluation of anticancer activity.

Detailed Protocols

Protocol 3: MTT Cell Viability Assay

This assay determines the concentration of the test compounds that inhibits 50% of cell growth (IC₅₀).

  • Cell Seeding: Seed prostate cancer cells (e.g., PC-3, DU-145) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized amide derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values using non-linear regression analysis.

Table 2: Illustrative Anticancer Activity of Structurally Related Benzamide (B126) Derivatives against Human Prostate Cancer Cell Lines

Note: The following data is for illustrative purposes and represents the activity of structurally related benzamide compounds against prostate cancer cell lines. The activity of the newly synthesized derivatives should be determined experimentally.

CompoundPC-3 IC₅₀ (µM)DU-145 IC₅₀ (µM)
Reference Compound A 2.56.5
Reference Compound B 5.810.2

Protocol 4: Cell Cycle Analysis

This protocol determines the effect of the compounds on cell cycle progression.

  • Cell Treatment: Treat prostate cancer cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathway: p38 MAPK

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress, inflammation, and apoptosis.[2][4] Dysregulation of this pathway is implicated in the progression of various cancers, including prostate cancer, where it can promote survival, invasion, and therapy resistance.[1][7] Therefore, inhibition of the p38 MAPK pathway presents a rational therapeutic strategy.

p38 MAPK Signaling Pathway Diagram

p38_MAPK_Pathway cluster_0 Upstream Activators cluster_1 MAPK Kinase Kinase (MAP3K) cluster_2 MAPK Kinase (MAP2K) cluster_3 MAP Kinase (MAPK) cluster_4 Downstream Effects Stress Cellular Stress (UV, Osmotic Shock) ASK1 ASK1 Stress->ASK1 Cytokines Inflammatory Cytokines (TNF-α, IL-1β) TAK1 TAK1 Cytokines->TAK1 MKK3_6 MKK3/6 ASK1->MKK3_6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 TranscriptionFactors Transcription Factors (ATF2, CREB, p53) p38->TranscriptionFactors CellularResponse Cellular Responses (Apoptosis, Inflammation, Cell Cycle Arrest) TranscriptionFactors->CellularResponse Benzodioxane 1,4-Benzodioxane-6- carboxylic Acid Amide Derivatives Benzodioxane->p38 Inhibition

Caption: The p38 MAPK signaling pathway and potential inhibition by 1,4-benzodioxane derivatives.

The synthesized this compound amide derivatives may exert their anticancer effects by inhibiting the p38 MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells. Further investigation, such as Western blot analysis of key phosphorylated proteins in the pathway (e.g., phospho-p38, phospho-ATF2), would be required to validate this mechanism of action.

References

Application Notes and Protocols: 1,4-Benzodioxane-6-carboxylic Acid as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Benzodioxane (B1196944) is a significant heterocyclic scaffold found in a variety of biologically active natural products and synthetic compounds.[1][2][3] Its derivatives have demonstrated a wide range of pharmacological activities, including hepatoprotective, antioxidant, cytotoxic, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Notably, the 1,4-benzodioxane moiety is a core component of established drugs such as Doxazosin, used for treating hypertension and benign prostatic hyperplasia, and Eliglustat, a treatment for Gaucher's disease.[1][2][3][4]

1,4-Benzodioxane-6-carboxylic acid (also known as 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid) is a particularly valuable building block in medicinal chemistry.[5] The carboxylic acid functional group at the 6-position provides a convenient handle for further molecular elaboration, allowing for the synthesis of diverse libraries of compounds with potential therapeutic applications.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of amide and hydrazone derivatives.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
Appearance White to off-white or pale brown crystalline solid
Melting Point 134-138 °C
CAS Number 4442-54-0

(Data sourced from LookChem and other chemical suppliers)[5]

Application I: Synthesis of this compound Amide Analogs

A prominent application of this compound is in the synthesis of amide derivatives. These amides have been investigated for their potential as anticancer agents. The general workflow involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with various primary or secondary amines.

Experimental Workflow: From Carboxylic Acid to Amide

G cluster_reactants1 Reactants cluster_intermediate Intermediate cluster_reactants2 Reactants cluster_product Product A 1,4-Benzodioxane-6- carboxylic Acid C 1,4-Benzodioxane-6- carbonyl Chloride A->C Acid Chloride Formation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) E 1,4-Benzodioxane-6-carboxylic Acid Amide Derivative C->E Amidation D Primary or Secondary Amine (R₁R₂NH)

Caption: General workflow for the synthesis of this compound amides.

Detailed Experimental Protocol: Synthesis of 1,4-Benzodioxane-6-carbonyl chloride[7]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (0.5 g) in benzene (B151609) (20 ml).

  • Addition of Thionyl Chloride: Add thionyl chloride (5 ml) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for one hour.

  • Work-up: After cooling, evaporate the reaction mixture to dryness under reduced pressure.

  • Azeotropic Removal of Excess Reagent: Add benzene (50 ml) to the residue and distill off the solvent under reduced pressure to remove any remaining thionyl chloride. The resulting 1,4-Benzodioxane-6-carbonyl chloride can be used in the next step without further purification.

Detailed Experimental Protocol: General Procedure for Amide Synthesis[1]
  • Amine Solution: In a separate flask, dissolve the desired primary or secondary amine and an appropriate base (e.g., triethylamine) in a suitable solvent like N,N-dimethylacetamide.

  • Addition of Acid Chloride: Add the freshly prepared 1,4-Benzodioxane-6-carbonyl chloride, dissolved in a suitable solvent (e.g., benzene or CH₂Cl₂), dropwise to the stirred amine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes to several hours) until the reaction is complete (monitored by TLC).

  • Work-up and Extraction: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to obtain the desired this compound amide derivative.

Characterization Data for Representative Amide Analogs[1]

The synthesized amide analogs can be characterized using various spectroscopic techniques.

TechniqueGeneral Observations
FTIR (cm⁻¹) Amide C=O stretching: 1626-1676; N-H stretching (for primary and secondary amides): 3275-3346
¹H-NMR (ppm) Methylene protons of the dioxanering (O-CH₂-CH₂-O): multiplet at ~4.25-4.30
¹³C-NMR (ppm) sp³ carbons of the dioxane ring: ~64
ESI-MS Observation of [M+H]⁺ peak corresponding to the calculated exact mass

Application II: Synthesis of Benzodioxane Carboxylic Acid-Based Hydrazones

Another important synthetic application of this compound is the preparation of hydrazone derivatives. Hydrazones are a class of organic compounds with a wide range of pharmacological activities. The synthesis involves a multi-step process starting with the esterification of the carboxylic acid, followed by hydrazinolysis, and finally condensation with various aldehydes.[4]

Experimental Workflow: From Carboxylic Acid to Hydrazone

G A 1,4-Benzodioxane-6- carboxylic Acid C Methyl 1,4-Benzodioxane- 6-carboxylate A->C Fischer Esterification B Methanol (B129727) (CH₃OH), Sulfuric Acid (H₂SO₄) E 1,4-Benzodioxane-6- carbohydrazide C->E Nucleophilic Substitution D Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O) G Benzodioxane Carboxylic Acid-Based Hydrazone E->G Condensation F Aryl Aldehyde (Ar-CHO)

Caption: Multi-step synthesis of benzodioxane carboxylic acid-based hydrazones.

Detailed Experimental Protocol: Synthesis of Methyl 1,4-Benzodioxane-6-carboxylate[4]
  • Reaction Setup: Dissolve this compound in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate. Purify the crude ester by column chromatography or recrystallization.

Detailed Experimental Protocol: Synthesis of 1,4-Benzodioxane-6-carbohydrazide[4]
  • Reaction Setup: Dissolve the methyl 1,4-Benzodioxane-6-carboxylate in a suitable solvent like ethanol.

  • Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.

  • Reflux: Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture, and the product will often precipitate. Filter the solid, wash with cold solvent, and dry to obtain the hydrazide.

Detailed Experimental Protocol: General Procedure for Hydrazone Synthesis[4]
  • Reaction Setup: Dissolve the 1,4-Benzodioxane-6-carbohydrazide in a suitable solvent (e.g., ethanol).

  • Aldehyde Addition: Add an equimolar amount of the desired aryl aldehyde. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The product often precipitates out of the solution upon formation.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with a suitable solvent, and dry. If necessary, the product can be further purified by recrystallization.

Summary of Yields for Synthesized Hydrazone Derivatives[4]

The yields for the final condensation step to form the hydrazone derivatives are generally good.

Aldehyde ReactantProductYield (%)
SalicylaldehydeCompound 4Good
4-HydroxybenzaldehydeCompound 5Good
VanillinCompound 6Good
4-NitrobenzaldehydeCompound 7Good

(Note: "Good" yields are reported in the source literature, specific percentages were not provided in the abstract.)

Biological Relevance and Signaling Pathways

Derivatives of 1,4-benzodioxane have been shown to interact with various biological targets. For instance, certain 1,4-benzodioxane bisamides act as inhibitors of the Heat Shock Factor 1 (HSF1) pathway, which is implicated in cancer cell survival.[1][2] Other derivatives have been identified as potent inhibitors of the p38α MAPK pathway, which plays a crucial role in inflammatory responses and cancer.[1]

Illustrative Signaling Pathway Inhibition

G cluster_stress Cellular Stress cluster_pathway HSF1 Pathway cluster_inhibitor Inhibition Stress Proteotoxic Stress, Oxidative Stress, etc. HSF1_inactive Inactive HSF1 (monomer) Stress->HSF1_inactive activates HSF1_active Active HSF1 (trimer) HSF1_inactive->HSF1_active trimerizes HSE Heat Shock Element (DNA) HSF1_active->HSE binds to HSP Heat Shock Proteins (e.g., HSP70, HSP90) HSE->HSP promotes transcription Survival Cell Survival, Protein Folding HSP->Survival Inhibitor 1,4-Benzodioxane Derivative (e.g., CCT251236) Inhibitor->HSF1_active inhibits

Caption: Inhibition of the HSF1 signaling pathway by 1,4-benzodioxane derivatives.

This compound is a highly valuable and versatile building block for the synthesis of a wide array of derivatives with significant potential in drug discovery and development. The straightforward methodologies for converting the carboxylic acid group into amides and hydrazones, coupled with the inherent biological relevance of the 1,4-benzodioxane scaffold, make it an attractive starting material for medicinal chemists. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic utility of this compound and to develop novel therapeutic agents.

References

Applications of 1,4-Benzodioxane-6-carboxylic Acid in Anti-inflammatory Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzodioxane (B1196944) scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Within this class of compounds, derivatives of 1,4-Benzodioxane-6-carboxylic Acid have emerged as promising candidates for the development of novel anti-inflammatory agents. Structure-activity relationship studies have consistently highlighted the importance of the substituent position on the benzodioxane ring, with the carboxylic acid moiety at the 6-position demonstrating optimal anti-inflammatory potential.[1] These compounds are believed to exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. Furthermore, the broader class of 1,4-benzodioxane derivatives has been implicated in the modulation of key inflammatory signaling pathways, including the p38 MAPK and HSF1 pathways.[1]

This document provides detailed application notes on the anti-inflammatory properties of this compound derivatives, supported by quantitative data and comprehensive experimental protocols for their evaluation.

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound derivatives has been demonstrated in various preclinical models. A key example is the carrageenan-induced paw edema assay, a standard model for acute inflammation.

Table 1: In Vivo Anti-inflammatory Activity of 2-(2,3-dihydro-1,4-benzodioxin-6-yl) acetic acid (Compound 1) and its Derivatives in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Time (hours)Edema Inhibition (%)Reference
Compound 1 50345Ibuprofen
50552
(S)-2 50355Ibuprofen
50568
(R)-2 50325Ibuprofen
50521
Ibuprofen 50348-
50560

Data adapted from Harrak, Y., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole (B145914) system. Bioorganic & Medicinal Chemistry, 15(13), 4476-4484.

Table 2: In Vivo Anti-inflammatory Activity of Piperazine Derivatives of 1,4-Benzodioxan in Xylene-Induced Mouse Ear Edema

CompoundDose (mg/kg)Edema Inhibition (%)
6a 3065.4
6b 3058.2
6c 3052.7
Diclofenac 2050.9

Data adapted from Li, Y., et al. (2019). Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. Acta Chimica Slovenica, 66(2), 421-426.

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method to assess the acute anti-inflammatory activity of this compound derivatives.

Objective: To evaluate the ability of a test compound to reduce acute inflammation induced by carrageenan in a rat model.

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl) acetic acid)

  • Reference drug (e.g., Ibuprofen, 50 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups. Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound derivatives against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 inhibition.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound

  • Reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Detection system (e.g., colorimetric or fluorometric kit, or LC-MS/MS to measure prostaglandin (B15479496) E2)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.

  • Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In a microplate, add the assay buffer, enzyme, and either the test compound, reference inhibitor, or vehicle. Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Termination and Detection: After a defined incubation period, terminate the reaction and measure the product formation (e.g., PGE2) using the chosen detection method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of compounds are often mediated through complex signaling cascades. The following diagrams illustrate key inflammatory pathways potentially modulated by 1,4-benzodioxane derivatives and a typical workflow for their evaluation.

G cluster_NFkB_IkB cluster_nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Toll-like Receptor 4 (TLR4) TNF Receptor (TNFR) Proinflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Transcription Inflammation Inflammation Gene_Expression->Inflammation Benzodioxane 1,4-Benzodioxane Derivatives Benzodioxane->IKK_Complex Inhibition Benzodioxane->NFkB Inhibition of Translocation G Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MKKK MAPKKK (e.g., TAK1, ASK1) Stress_Stimuli->MKKK MKK MKK3/6 MKKK->MKK Phosphorylation p38_MAPK p38 MAPK MKK->p38_MAPK Phosphorylation MK2 MK2 p38_MAPK->MK2 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β) MK2->Gene_Expression mRNA Stabilization Transcription_Factors->Gene_Expression Transcription Inflammation Inflammation Gene_Expression->Inflammation Benzodioxane 1,4-Benzodioxane Derivatives Benzodioxane->p38_MAPK Inhibition G Proteotoxic_Stress Proteotoxic Stress (e.g., Heat Shock) HSF1_monomer HSF1 Monomer Proteotoxic_Stress->HSF1_monomer Activation HSF1_trimer HSF1 Trimer HSF1_monomer->HSF1_trimer Trimerization HSE Heat Shock Element (HSE) in DNA HSF1_trimer->HSE Binding Inflammatory_Genes Inflammatory Gene Promoters (e.g., IL-1β) HSF1_trimer->Inflammatory_Genes Repression HSP_Expression Heat Shock Protein (HSP) Expression HSE->HSP_Expression Transcription Cytoprotection Cytoprotection HSP_Expression->Cytoprotection Inflammation_Suppression Suppression of Inflammation Benzodioxane 1,4-Benzodioxane Derivatives Benzodioxane->HSF1_trimer Inhibition G cluster_0 Drug Discovery and Development Workflow A Compound Synthesis (this compound Derivatives) B In Vitro Screening (COX-1/COX-2 Inhibition Assay) A->B C Lead Compound Identification (Potency and Selectivity) B->C D In Vivo Efficacy Studies (Carrageenan-Induced Paw Edema) C->D E Mechanism of Action Studies (Signaling Pathway Analysis) D->E F Preclinical Development E->F

References

Application Notes and Protocols: Development of Anticancer Agents from 1,4-Benzodioxane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of novel anticancer agents derived from 1,4-benzodioxane-6-carboxylic acid. The focus is on a series of 1,4-benzodioxane-hydrazone derivatives that have demonstrated significant potential as therapeutics for skin cancer, particularly melanoma. This document includes a summary of their synthesis, in vitro and in vivo anticancer activities, and detailed protocols for key experimental procedures.

Introduction

The 1,4-benzodioxane (B1196944) scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of this compound have emerged as a promising class of anticancer agents. Recent research has led to the synthesis and evaluation of a series of 1,4-benzodioxane-hydrazone derivatives (7a-l), with compound 7e identified as a lead candidate with potent activity against melanoma cell lines. The proposed mechanism of action for this series involves the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.

Synthesis of 1,4-Benzodioxane-Hydrazone Derivatives

The synthesis of the 1,4-benzodioxane-hydrazone derivatives (7a-l) is achieved through a multi-step process. A key step in the synthesis is the Wolff-Kishner reaction to form the hydrazone moiety.

Experimental Workflow for Synthesis:

start Starting Materials: 1,4-Benzodioxane Precursor & Hydrazine Hydrate step1 Hydrazone Formation (Wolff-Kishner Reaction) start->step1 Reaction step2 Purification step1->step2 Crude Product product 1,4-Benzodioxane-Hydrazone Derivatives (7a-l) step2->product Purified Product

Caption: Synthetic workflow for 1,4-benzodioxane-hydrazone derivatives.

In Vitro Anticancer Activity

A series of twelve 1,4-benzodioxane-hydrazone derivatives (7a-l) were synthesized and evaluated for their anticancer activity. Compound 7e emerged as the most potent derivative, exhibiting significant growth inhibition against a panel of cancer cell lines, with notable efficacy against melanoma.

Growth Inhibition (GI50) Data

The following table summarizes the growth inhibitory activity of the lead compound 7e .

CompoundAverage GI50 (µM) across 56 cell linesMelanoma Cell LineGI50 (µM)
7e 6.92MDA-MB-4350.20
M140.46
SK-MEL-20.57
UACC-620.27

Note: GI50 values for the complete series (7a-l) are not publicly available in the referenced literature. The data presented here is for the most potent compound, 7e.

mTOR Kinase Inhibition

The primary mechanism of action for this series of compounds is believed to be the inhibition of the mTOR kinase.

CompoundTargetIC50 (µM)
7e mTOR Kinase5.47

Proposed Signaling Pathway

The anticancer activity of the 1,4-benzodioxane-hydrazone derivatives is attributed to their inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell proliferation, survival, and metabolism and is frequently hyperactivated in various cancers, including melanoma.

GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inactivates Proliferation Cell Proliferation, Survival, Angiogenesis S6K1->Proliferation fourEBP1->Proliferation inhibits Inhibitor 1,4-Benzodioxane- Hydrazone (7e) Inhibitor->mTORC1 inhibits

Caption: Proposed mTOR signaling pathway inhibition.

Experimental Protocols

mTOR Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against mTOR kinase using a fluorescence resonance energy transfer (FRET)-based assay, such as the Z'-LYTE™ assay.

Materials:

  • Recombinant human mTOR kinase

  • Z'-LYTE™ Kinase Assay Kit - Ser/Thr Peptide

  • Test compounds (dissolved in DMSO)

  • ATP

  • Kinase buffer

  • Stop reagent

  • Development reagent

  • Microplate reader capable of fluorescence measurements

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, the test compound dilution, and the mTOR kinase.

  • Initiate the kinase reaction by adding a mixture of the FRET-peptide substrate and ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the Stop Reagent.

  • Add the Development Reagent to each well. This reagent contains a protease that will cleave the unphosphorylated peptide.

  • Incubate the plate at room temperature for 60 minutes to allow for the development reaction.

  • Measure the fluorescence emission at two wavelengths (e.g., 445 nm for coumarin (B35378) and 520 nm for fluorescein) using a microplate reader.

  • Calculate the emission ratio and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Melanoma cell lines (e.g., MDA-MB-435, M14, SK-MEL-2, UACC-62)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the melanoma cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the GI50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol describes the detection of apoptosis in cells treated with the test compounds using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • MDA-MB-435 melanoma cells

  • Test compound (e.g., 7e )

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed MDA-MB-435 cells and treat them with the test compound at its GI50 concentration for a specified time (e.g., 48 hours).

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in the provided Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in cells treated with the test compounds using PI staining.

Materials:

  • MDA-MB-435 melanoma cells

  • Test compound (e.g., 7e )

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed MDA-MB-435 cells and treat them with the test compound at its GI50 concentration for a specified time (e.g., 24 hours).

  • Harvest the cells and wash them with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells on ice for at least 30 minutes.

  • Wash the cells with PBS and resuspend them in the PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the stained cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Antitumor Efficacy in a Mouse Skin Cancer Model

This protocol provides a general framework for evaluating the in vivo antitumor activity of the lead compound using a chemically induced skin carcinogenesis model.

Materials:

  • Female Swiss albino mice

  • 7,12-Dimethylbenz[a]anthracene (DMBA)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA)

  • Test compound (e.g., 7e ) formulated for intraperitoneal injection

  • Vehicle control

Procedure:

  • Initiation: Apply a single topical dose of DMBA in acetone (B3395972) to the shaved dorsal skin of the mice.

  • Promotion: Two weeks after initiation, begin twice-weekly topical applications of TPA in acetone to the same area.

  • Treatment: Concurrently with the promotion phase, administer the test compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection on a predetermined schedule.

  • Monitoring: Monitor the mice regularly for tumor incidence, tumor multiplicity (number of tumors per mouse), and tumor volume.

  • Endpoint: At the end of the study period (e.g., 16-20 weeks), euthanize the mice and excise the tumors for histopathological analysis.

  • Data Analysis: Compare the tumor parameters between the treatment and control groups to determine the in vivo efficacy of the compound.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent anticancer agents. The hydrazone derivatives, particularly compound 7e , have demonstrated significant anti-melanoma activity in vitro and in vivo, likely through the inhibition of the mTOR signaling pathway. The provided protocols offer a foundation for researchers to further investigate and develop these promising compounds as potential cancer therapeutics. Further studies are warranted to establish a comprehensive structure-activity relationship for the entire series and to optimize the lead compounds for improved efficacy and pharmacokinetic properties.

Application Notes and Protocols: 1,4-Benzodioxane-6-carboxylic Acid Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid into prostanoids, which are key mediators of inflammation, pain, and fever.[1][2] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, and COX-2, which is typically undetectable in most tissues but is induced during inflammatory processes.[2][3] The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) comes from inhibiting COX-2, while undesirable side effects, such as gastrointestinal issues, often arise from the inhibition of COX-1.[4] This has driven the development of selective COX-2 inhibitors as safer anti-inflammatory agents. The 1,4-benzodioxane (B1196944) scaffold has emerged as a promising framework for designing such selective inhibitors, with derivatives showing notable anti-inflammatory properties.[5][6][7] These application notes provide an overview of the biological activity and relevant experimental protocols for evaluating 1,4-benzodioxane-6-carboxylic acid derivatives as COX-2 inhibitors.

Signaling Pathway: Arachidonic Acid Cascade

The diagram below illustrates the conversion of arachidonic acid to prostaglandins (B1171923) and the inhibitory action of COX-2 inhibitors on this pathway.

cluster_aa membrane Cell Membrane Phospholipids pla2 PLA2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 physio Physiological Functions (e.g., Gastric Protection) cox1->physio cox2->pgg2 inflam Inflammation, Pain, Fever cox2->inflam pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity pgs Prostaglandins (PGs) Thromboxanes (TXs) pgh2->pgs Isomerases inhibitor 1,4-Benzodioxane Derivatives (Selective COX-2 Inhibitors) inhibitor->cox2 start Starting Material (e.g., Gallic Acid) step1 Multi-Step Synthesis (Esterification, Cyclization, Amidation, etc.) start->step1 purify Purification & Characterization (Chromatography, NMR, MS) step1->purify invitro In Vitro COX-1/COX-2 Inhibition Assay purify->invitro docking Molecular Docking (Optional) purify->docking ic50 Determine IC50 Values & Selectivity Index invitro->ic50 invivo In Vivo Anti-inflammatory Assay (e.g., Paw Edema) ic50->invivo lead Lead Compound Identification ic50->lead docking->lead invivo->lead ligand 1,4-Benzodioxane Derivative active_site COX-2 Active Site ligand->active_site Enters interaction Binding Interactions ligand->interaction residues Key Amino Acid Residues (e.g., Arg120, Tyr355, Ser530) active_site->residues h_bond Hydrogen Bonds interaction->h_bond hydrophobic Hydrophobic Interactions interaction->hydrophobic outcome Inhibition of Substrate (Arachidonic Acid) Binding interaction->outcome h_bond->residues hydrophobic->residues

References

Application Notes and Protocols for Testing the Anticancer Activity of 1,4-Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the anticancer properties of 1,4-benzodioxane (B1196944) derivatives. This document outlines a panel of recommended cancer cell lines, detailed protocols for key in vitro assays, and an overview of the primary signaling pathways implicated in the mechanism of action of these compounds.

Recommended Cancer Cell Lines

The selection of appropriate cancer cell lines is critical for the preliminary screening and mechanistic evaluation of novel anticancer compounds. Based on published literature, the following cell lines are recommended for testing the anticancer activity of 1,4-benzodioxane derivatives, representing a range of cancer types with varying genetic backgrounds.

Table 1: Recommended Cancer Cell Lines for Screening 1,4-Benzodioxane Derivatives

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive, progesterone (B1679170) receptor (PR)-positive, HER2-negative.
MDA-MB-231 Breast AdenocarcinomaTriple-negative (ER-negative, PR-negative, HER2-negative), highly invasive.
A549 Lung CarcinomaNon-small cell lung cancer (NSCLC) line with a KRAS mutation.
HepG2 Hepatocellular CarcinomaWell-differentiated, secretes a variety of plasma proteins.
PC-3 Prostate AdenocarcinomaAndrogen-independent, highly metastatic.
K562 Chronic Myelogenous LeukemiaErythroleukemia cell line, expresses the Bcr-Abl fusion protein.
SMMC-7721 Hepatocellular Carcinoma-
MDA-MB-435 MelanomaOften used as a model for metastatic melanoma.[1]
M14 Melanoma-
SK-MEL-2 Melanoma-
UACC-62 Melanoma-
SW1116 Colorectal Adenocarcinoma-
BGC823 Gastric Carcinoma-

Data Presentation: Anticancer Activity of 1,4-Benzodioxane Derivatives

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for selected 1,4-benzodioxane derivatives against various cancer cell lines. This data provides a comparative overview of their cytotoxic potential.

Table 2: IC50 Values of Selected 1,4-Benzodioxane Derivatives in Various Cancer Cell Lines

DerivativeCell LineIC50 (µM)Reference
Compound 25 (imidazolium salt hybrid) K5621.06[2]
SMMC-7721-[2]
A-5498.31[2]
Compound 7e (hydrazone derivative) MDA-MB-4350.20[3]
M140.46[3]
SK-MEL-20.57[3]
UACC-620.27[3]
Compound 6k (1,3,4-oxadiazole derivative) HEPG27.21 - 25.87[4]
HELA7.21 - 25.87[4]
SW11167.21 - 25.87[4]
BGC8237.21 - 25.87[4]
Compound 13 (dioxane derivative) PC-3-[5]
Compound 11a (1,4-benzodioxine derivative) HepG2< 10[6]
PC-3< 10[6]
MCF-7< 10[6]
A549< 10[6]

Experimental Protocols

Detailed methodologies for the essential experiments to characterize the anticancer activity of 1,4-benzodioxane derivatives are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 1,4-Benzodioxane derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,4-benzodioxane derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 1,4-Benzodioxane derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 1,4-benzodioxane derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 1,4-Benzodioxane derivatives

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 1,4-benzodioxane derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 1,4-Benzodioxane derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-Cyclin B1, anti-CDK1, anti-p-Akt, anti-p-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the 1,4-benzodioxane derivatives, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the appropriate primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations: Workflows and Signaling Pathways

G cluster_workflow Experimental Workflow for Anticancer Activity Screening start Start: Synthesized 1,4-Benzodioxane Derivatives cell_culture Cell Culture (e.g., MCF-7, A549, etc.) start->cell_culture mtt_assay MTT Assay (Determine IC50 values) cell_culture->mtt_assay select_compounds Select Potent Compounds mtt_assay->select_compounds apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) select_compounds->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) select_compounds->cell_cycle_assay western_blot Western Blot Analysis (Protein Expression) select_compounds->western_blot data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis end_point End: Characterization of Anticancer Activity data_analysis->end_point

Caption: Workflow for screening the anticancer activity of 1,4-benzodioxane derivatives.

G cluster_pathway Potential Signaling Pathways Modulated by 1,4-Benzodioxane Derivatives derivative 1,4-Benzodioxane Derivative pi3k PI3K derivative->pi3k Inhibition bcl2 Bcl-2 derivative->bcl2 Inhibition bax Bax derivative->bax Activation tubulin Tubulin Polymerization derivative->tubulin Inhibition cdk1_cyclinB1 CDK1/Cyclin B1 derivative->cdk1_cyclinB1 Inhibition alpha1d α1D-Adrenoreceptor derivative->alpha1d Antagonism akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation caspases Caspases bcl2->caspases Inhibition bax->caspases apoptosis Apoptosis caspases->apoptosis g2m_arrest G2/M Arrest tubulin->g2m_arrest cdk1_cyclinB1->g2m_arrest prostate_cancer Prostate Cancer Cell Growth alpha1d->prostate_cancer

Caption: Potential signaling pathways affected by 1,4-benzodioxane derivatives in cancer cells.

G cluster_apoptosis Apoptosis Induction Pathway derivative 1,4-Benzodioxane Derivative bcl2_family Modulation of Bcl-2 Family Proteins derivative->bcl2_family bax_up ↑ Bax bcl2_family->bax_up bcl2_down ↓ Bcl-2 bcl2_family->bcl2_down mito Mitochondrial Outer Membrane Permeabilization bax_up->mito bcl2_down->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Mitochondrial pathway of apoptosis induced by 1,4-benzodioxane derivatives.

G cluster_cell_cycle Cell Cycle Arrest at G2/M Phase derivative 1,4-Benzodioxane Derivative tubulin Inhibition of Tubulin Polymerization derivative->tubulin cdk1_cyclinB1 ↓ CDK1/Cyclin B1 Expression/Activity derivative->cdk1_cyclinB1 spindle Mitotic Spindle Disruption tubulin->spindle g2m_checkpoint G2/M Checkpoint Activation cdk1_cyclinB1->g2m_checkpoint spindle->g2m_checkpoint arrest Cell Cycle Arrest at G2/M Phase g2m_checkpoint->arrest

References

Application Notes and Protocols for In Vivo Testing of 1,4-Benzodioxane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of 1,4-Benzodioxane-6-carboxylic Acid. Due to the limited direct in vivo data on this specific compound, the following protocols are based on the known biological activities of its derivatives, which include potential anticancer and anti-inflammatory properties[1][2][3]. The provided experimental designs are templates that can be adapted based on emerging in vitro data and specific research questions.

Potential Therapeutic Applications

Derivatives of 1,4-benzodioxane (B1196944) have shown a range of biological activities, suggesting that this compound may be a valuable scaffold for drug development. Reported activities for related compounds include:

  • Anticancer Activity : Certain 1,4-benzodioxane derivatives have been investigated for their cytotoxic effects against cancer cell lines[1][2][3].

  • Anti-inflammatory Activity : Analogs of 1,4-benzodioxane have demonstrated anti-inflammatory properties[1][2][3].

  • α-Adrenergic Blocking Activity : The 1,4-benzodioxane moiety is a key component in compounds with α-adrenergic blocking effects, used in treating conditions like hypertension[1][2].

Selection of Animal Models

The choice of animal model is critical for obtaining relevant and translatable data. Based on the potential therapeutic applications, the following models are recommended:

Therapeutic AreaRecommended Animal ModelRationale
Oncology Xenograft Mouse Model (e.g., BALB/c nude)To evaluate the anti-tumor efficacy of the compound on human cancer cell lines.
Syngeneic Mouse ModelTo study the compound's effect in the context of a competent immune system.
Inflammation Carrageenan-Induced Paw Edema in Rats or MiceA standard acute inflammation model to assess anti-inflammatory effects.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in MiceTo investigate the compound's impact on systemic inflammatory responses and cytokine production.

Experimental Protocols

Anticancer Efficacy in a Xenograft Mouse Model

This protocol outlines the evaluation of this compound's anti-tumor activity in an immunodeficient mouse model bearing human tumor xenografts.

3.1.1. Materials

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Human cancer cell line (e.g., a line showing sensitivity in vitro)

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude)

  • Matrigel

  • Calipers

  • Standard animal housing and care facilities

3.1.2. Procedure

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line under appropriate conditions.

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every 2-3 days using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration:

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Administer the compound or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection). The dosage and frequency will need to be determined from prior dose-range finding studies.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for any signs of toxicity.

    • The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.

    • At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

3.1.3. Data Presentation

GroupTreatmentDoseRouteDosing FrequencyMean Tumor Volume (mm³) ± SEMMean Tumor Weight (g) ± SEM
1Vehicle Control-e.g., p.o.e.g., q.d.DataData
2This compounde.g., X mg/kge.g., p.o.e.g., q.d.DataData
3Positive ControlStandard DrugRouteFrequencyDataData
Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

This protocol describes a widely used model to assess the acute anti-inflammatory effects of a compound.

3.2.1. Materials

  • This compound

  • Vehicle (e.g., saline)

  • 1% Carrageenan solution in saline

  • Male Wistar rats or Swiss albino mice

  • Pletysmometer or calipers

3.2.2. Procedure

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week.

    • Fast animals overnight before the experiment with free access to water.

    • Divide animals into groups (n=6-8 per group).

  • Compound Administration:

    • Administer this compound or vehicle to the respective groups (e.g., orally or intraperitoneally).

    • Administer a known anti-inflammatory drug (e.g., indomethacin) to a positive control group.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

  • Calculation of Edema Inhibition:

    • Calculate the percentage increase in paw volume for each animal.

    • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

3.2.3. Data Presentation

GroupTreatmentDose (mg/kg)Paw Volume Increase (%) at 3h ± SEMEdema Inhibition (%) at 3h
1Vehicle Control-Data0
2This compoundDose 1DataData
3This compoundDose 2DataData
4Positive Control (e.g., Indomethacin)Standard DoseDataData

Visualizations

experimental_workflow_xenograft cluster_prep Preparation cluster_animal Animal Procedure cluster_endpoint Endpoint Analysis cell_culture 1. Human Cancer Cell Culture cell_prep 2. Cell Harvest & Resuspension in Matrigel cell_culture->cell_prep implantation 3. Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Compound/Vehicle Administration randomization->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring euthanasia 8. Euthanasia & Tumor Excision monitoring->euthanasia Endpoint Reached analysis 9. Tumor Weight Measurement & Further Analysis euthanasia->analysis

Caption: Xenograft model experimental workflow.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_cellular Cellular Response cluster_compound Potential Point of Intervention cluster_outcome Physiological Outcome stimulus Carrageenan or LPS cell_activation Macrophage/Mast Cell Activation stimulus->cell_activation mediators Release of Pro-inflammatory Mediators (e.g., COX-2, TNF-α, IL-6) cell_activation->mediators inflammation Edema, Pain, Redness mediators->inflammation compound 1,4-Benzodioxane- 6-carboxylic Acid compound->mediators Inhibition?

Caption: Putative anti-inflammatory mechanism.

References

Application Notes and Protocols for Hydrazone Derivatives of 1,4-Benzodioxane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of hydrazone derivatives of 1,4-Benzodioxane-6-carboxylic Acid. These compounds have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders, primarily through mechanisms such as enzyme inhibition, induction of apoptosis, and cell cycle arrest.

I. Introduction

The 1,4-benzodioxane (B1196944) scaffold is a privileged structure in medicinal chemistry, and its derivatives have exhibited a wide range of biological activities. Hydrazones, characterized by the >C=N-NH-C(=O)- functional group, are known for their diverse pharmacological properties. The conjugation of these two moieties in the form of hydrazone derivatives of this compound has yielded compounds with significant therapeutic potential. These derivatives are synthesized through a straightforward multi-step process and can be screened for various biological activities using established in vitro assays.

II. Synthetic Pathway Overview

The general synthetic route to obtain hydrazone derivatives from this compound involves a three-step process. The overall workflow is depicted below.

G cluster_synthesis Synthetic Workflow Start This compound Esterification Step 1: Esterification Start->Esterification Methanol (B129727), H₂SO₄ Hydrazinolysis Step 2: Hydrazinolysis Esterification->Hydrazinolysis Hydrazine (B178648) Hydrate (B1144303) Condensation Step 3: Condensation Hydrazinolysis->Condensation Product Hydrazone Derivatives Condensation->Product Aromatic_Aldehydes Aromatic Aldehydes Aromatic_Aldehydes->Condensation

Caption: Synthetic workflow for hydrazone derivatives.

III. Experimental Protocols

A. Synthesis of 1,4-Benzodioxane-6-carbohydrazide

This protocol describes the synthesis of the key intermediate, 1,4-Benzodioxane-6-carbohydrazide, from this compound.

Step 1: Esterification of this compound

  • To a solution of this compound (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the methyl 1,4-benzodioxane-6-carboxylate.

Step 2: Hydrazinolysis of Methyl 1,4-benzodioxane-6-carboxylate

  • Dissolve the methyl 1,4-benzodioxane-6-carboxylate (1 equivalent) in ethanol (B145695).

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux the mixture for 3-5 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to yield 1,4-Benzodioxane-6-carbohydrazide.

B. Synthesis of Hydrazone Derivatives

This protocol outlines the final condensation step to produce the target hydrazone derivatives.

  • Dissolve 1,4-Benzodioxane-6-carbohydrazide (1 equivalent) in ethanol or methanol.

  • Add the desired aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction completion by TLC.

  • Cool the reaction mixture to room temperature. The solid product will precipitate out.

  • Filter the precipitate, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone derivative.

C. In Vitro Anticancer Activity - MTT Assay

This protocol describes the determination of the cytotoxic effects of the synthesized hydrazone derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the hydrazone derivatives in the culture medium. Replace the old medium with the medium containing different concentrations of the compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

D. In Vitro Antimicrobial Activity - Disc Diffusion and Broth Microdilution Assays

1. Disc Diffusion Method

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar (B569324) plate.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the hydrazone derivatives and place them on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[1]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around the discs in millimeters.

2. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)

  • Serial Dilution: Prepare two-fold serial dilutions of the hydrazone derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

E. In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the enzyme inhibitory potential of the synthesized hydrazone derivatives.

  • Reagent Preparation: Prepare the assay buffer, enzyme solution, substrate solution, and test compound solutions.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and different concentrations of the hydrazone derivatives. Include a positive control (a known inhibitor) and a negative control (solvent).

  • Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Measure the absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

IV. Quantitative Data Summary

The following tables summarize the biological activity data for a series of synthesized this compound hydrazone derivatives.

Table 1: Anticancer Activity of 1,4-Benzodioxane Hydrazone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
7e MDA-MB-435 (Melanoma)0.20[2]
7e UACC-62 (Melanoma)0.27[2]
7e M14 (Melanoma)0.46[2]
7e SK-MEL-2 (Melanoma)0.57[2]
Compound 5 HeLa (Cervical Cancer)50.17% inhibition[1]
Compound 7 PC3 (Prostate Cancer)37.11% inhibition[1]

Table 2: Antimicrobial Activity of 1,4-Benzodioxane Hydrazone Derivatives

Compound IDMicroorganismZone of Inhibition (mm)Reference
Compound 5 Escherichia coliNotable Activity[1]
Compound 5 Bacillus subtilisNotable Activity[1]
Compound 6 Various strainsLimited Activity[1]

Table 3: Enzyme Inhibitory Activity of 1,4-Benzodioxane Hydrazone Derivatives

Compound IDEnzymeIC₅₀ (µg/mL)Reference
Compound 5 Acetylcholinesterase1.228 ± 1.63[1]
Compound 4 Acetylcholinesterase2.03 ± 1.42[1]
Compound 6 Acetylcholinesterase1.95 ± 1.79[1]
7e mTOR Kinase5.47 µM[2]
Compound 5 β-glucosidase0.37 ± 3.06[1]
Compound 7 Tyrosinase0.70 ± 2.30[1]
Compound 7 α-amylase2.81 ± 8.69[1]

V. Signaling Pathways and Mechanisms of Action

Studies suggest that 1,4-benzodioxane hydrazone derivatives can exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.[2]

A. Apoptosis Induction Pathway

The induction of apoptosis is a key mechanism for eliminating cancer cells. Hydrazone derivatives may trigger this process through the intrinsic (mitochondrial) pathway.

G cluster_apoptosis Generalized Apoptosis Pathway Hydrazone 1,4-Benzodioxane Hydrazone Derivative Bax_Bak Bax/Bak Activation Hydrazone->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by hydrazone derivatives.

B. Cell Cycle Arrest Mechanism

Certain 1,4-benzodioxane hydrazone derivatives have been shown to cause cell cycle arrest, for instance at the S-phase, thereby inhibiting cancer cell proliferation.[2] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs).

G cluster_cellcycle Generalized Cell Cycle Arrest Pathway Hydrazone 1,4-Benzodioxane Hydrazone Derivative CDK_Inhibition Inhibition of Cyclin-CDK Complexes Hydrazone->CDK_Inhibition G1_S_Transition G1/S or S Phase Progression CDK_Inhibition->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest

Caption: Cell cycle arrest by hydrazone derivatives.

VI. Conclusion

The hydrazone derivatives of this compound represent a promising class of compounds with diverse biological activities. The provided protocols offer a comprehensive guide for their synthesis and evaluation, which can be adapted and optimized for specific research and drug development objectives. The quantitative data and mechanistic insights presented herein should serve as a valuable resource for further investigation into the therapeutic potential of this chemical scaffold.

References

Troubleshooting & Optimization

Navigating the Synthesis of 1,4-Benzodioxane-6-carboxylic Acid: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,4-Benzodioxane-6-carboxylic Acid, a key intermediate in the development of various pharmaceutical compounds, can present several challenges, primarily related to side reactions that can impact yield and purity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during its synthesis. This guide focuses on the two primary synthetic routes: starting from gallic acid and from 3,4-dihydroxybenzaldehyde (B13553).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods are the Williamson ether synthesis starting from a gallic acid ester and the oxidation of 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde, which is synthesized from 3,4-dihydroxybenzaldehyde.

Q2: Why is the yield of the benzodioxane ring formation often low when starting from gallic acid derivatives?

A2: The reaction of a catechol-type structure (like a gallic acid ester) with 1,2-dibromoethane (B42909) under basic conditions is a Williamson ether synthesis. This step is prone to side reactions, including the formation of polymeric byproducts and potentially C-alkylation in addition to the desired O-alkylation, which can significantly lower the yield of the desired cyclized product.[1][2] One study reports a yield of 45-47% for this specific step.[1][2]

Q3: What are the key considerations for the oxidation of 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde?

A3: The choice of oxidant and reaction conditions are crucial. Potassium permanganate (B83412) (KMnO₄) is a common and effective oxidant for this transformation.[3] It is important to control the temperature and stoichiometry to prevent over-oxidation or incomplete reaction. The reaction is typically performed in an aqueous solution, and a basic work-up followed by acidification is necessary to isolate the carboxylic acid.[3]

Q4: What are some common impurities I should look for?

A4: Depending on the synthetic route, common impurities may include unreacted starting materials (gallic acid esters or 3,4-dihydroxybenzaldehyde), the intermediate aldehyde (in the oxidation route), or polymeric side products from the ring-formation step. In some cases, regioisomers can also be formed if the starting catechol is not symmetrical.

Troubleshooting Guide

Below are common problems encountered during the synthesis of this compound, their probable causes, and suggested solutions.

Problem Probable Cause(s) Suggested Solution(s)
Low yield in benzodioxane ring formation (Gallic Acid route) - Polymerization: The bifunctional nature of 1,2-dibromoethane and the catechol can lead to the formation of polymeric ethers. - Incomplete reaction: Insufficient reaction time or temperature. - Side reactions: Competing C-alkylation or elimination reactions.- High dilution: Perform the reaction under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. - Optimize reaction conditions: Systematically vary the base, solvent, temperature, and reaction time. Consider using a milder base or a different solvent system. - Phase-transfer catalyst: The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, may improve the yield of the ring-closing reaction.[3]
Incomplete oxidation of the aldehyde (3,4-dihydroxybenzaldehyde route) - Insufficient oxidant: The amount of potassium permanganate was not enough to fully convert the aldehyde. - Low reaction temperature or short reaction time: The reaction did not proceed to completion.- Increase oxidant stoichiometry: Use a slight excess of potassium permanganate. - Increase temperature and/or reaction time: Monitor the reaction by TLC until the starting aldehyde is fully consumed. The reaction is often run at reflux.[3]
Product is difficult to purify - Presence of polar impurities: Unreacted starting materials or over-oxidized byproducts. - Presence of non-polar impurities: Polymeric byproducts or other side products from the ring formation step.- Recrystallization: This is often an effective method for purifying the final carboxylic acid.[3] - Column chromatography: For stubborn impurities, silica (B1680970) gel chromatography can be employed. A gradient elution from a non-polar solvent to a more polar solvent system is often effective. - Acid-base extraction: As the product is a carboxylic acid, it can be separated from neutral impurities by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product.
Formation of a dark-colored reaction mixture - Oxidation of catechol starting material: Catechols can be sensitive to oxidation, especially under basic conditions, leading to colored byproducts.- Use an inert atmosphere: Conduct the reaction under nitrogen or argon to minimize oxidation. - Degas solvents: Use solvents that have been degassed to remove dissolved oxygen.

Experimental Protocols

Synthesis of this compound from 3,4-Dihydroxybenzaldehyde

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde

A 2L three-necked flask is charged with 55.2g of 3,4-dihydroxybenzaldehyde and a solution of 90g of NaOH in 420mL of water.[3] While stirring, 350g of 1,2-dibromoethane is added, followed by 5g of tetrabutylammonium bromide.[3] The mixture is heated to reflux and the reaction is monitored by TLC. After approximately 5 hours, the reaction is complete. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and saturated sodium chloride solution, then dried and concentrated. The crude product is purified by recrystallization to yield approximately 25g of 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde as an off-white powder.[3]

Step 2: Oxidation to this compound

25g of the aldehyde from Step 1 is added to 500mL of water and heated to 70-80°C. A solution of 30g of KMnO₄ in 500mL of water is then added dropwise over 40 minutes.[3] The reaction mixture is heated to reflux for 2 hours and monitored by TLC. After cooling to room temperature, the mixture is made alkaline with a 10% KOH solution and filtered. The filter cake is washed with water until neutral. The filtrate is acidified with concentrated hydrochloric acid, leading to the precipitation of a white solid. The solid is filtered, washed with water, and dried to yield approximately 23g (90% yield) of this compound.[3]

Synthesis of this compound from Gallic Acid (via its methyl ester)

Step 1: Esterification of Gallic Acid

This step involves the standard Fischer esterification of gallic acid with methanol (B129727) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to produce methyl 3,4,5-trihydroxybenzoate (B8703473).[1][2]

Step 2: Synthesis of Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1][4]dioxine-6-carboxylate

To a stirred solution of methyl 3,4,5-trihydroxybenzoate (1.05 g) and potassium carbonate (3.80 g) in 45 mL of acetone (B3395972), 1,2-dibromoethane (2.40 mL) in 5 mL of acetone is added dropwise at room temperature.[2] The reaction mixture is refluxed for 18 hours. After cooling and filtration, the filtrate is evaporated. The residue is taken up in dichloromethane, washed with water, 2N NaOH solution, water again, and finally brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to yield a white solid (0.85 g, 47% yield).[2] Note: This specific procedure yields a substituted benzodioxane. The general principle applies to the synthesis from methyl 3,4-dihydroxybenzoate.

Step 3: Hydrolysis to this compound

The methyl ester is hydrolyzed to the corresponding carboxylic acid by refluxing with a base such as NaOH in a methanol/water mixture.[1][2] After the reaction is complete, the methanol is removed under vacuum, and the aqueous solution is acidified with concentrated HCl to precipitate the carboxylic acid. The product is then collected by filtration, washed with water, and dried.

Data Presentation

Synthetic Route Key Reaction Step Starting Material Reagents Reported Yield Reference
From 3,4-dihydroxybenzaldehydeOxidation of Aldehyde2,3-dihydro-1,4-benzodioxane-6-carbaldehydeKMnO₄, H₂O90%[3]
From Gallic Acid (ester)Benzodioxane Ring FormationMethyl 3,4,5-trihydroxybenzoate1,2-dibromoethane, K₂CO₃, Acetone45-47%[1][2]

Visualizations

Synthesis_and_Side_Reactions cluster_gallic Synthesis from Gallic Acid cluster_gallic_side Potential Side Reactions cluster_aldehyde Synthesis from 3,4-Dihydroxybenzaldehyde cluster_aldehyde_side Potential Side Reactions Gallic_Acid Gallic Acid Methyl_Gallate Methyl 3,4,5-trihydroxybenzoate Gallic_Acid->Methyl_Gallate Esterification (MeOH, H+) Benzodioxane_Ester Methyl 1,4-Benzodioxane-6-carboxylate Derivative Methyl_Gallate->Benzodioxane_Ester Ring Formation (1,2-dibromoethane, Base) Polymer Polymeric Byproducts Methyl_Gallate->Polymer Polymerization C_Alkylation C-Alkylated Product Methyl_Gallate->C_Alkylation C-Alkylation Target_Product_Gallic This compound Benzodioxane_Ester->Target_Product_Gallic Hydrolysis (NaOH, H3O+) DHB 3,4-Dihydroxybenzaldehyde Benzodioxane_Aldehyde 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde DHB->Benzodioxane_Aldehyde Ring Formation (1,2-dibromoethane, Base) Target_Product_Aldehyde This compound Benzodioxane_Aldehyde->Target_Product_Aldehyde Oxidation (KMnO4) Incomplete_Oxidation Unreacted Aldehyde Benzodioxane_Aldehyde->Incomplete_Oxidation Incomplete Oxidation

Caption: Synthetic pathways and potential side reactions for this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Purification_Issue Purification Difficulty? Low_Yield->Purification_Issue No Check_Ring_Formation Check Ring Formation Step Low_Yield->Check_Ring_Formation Yes Dark_Color Dark Reaction Mixture? Purification_Issue->Dark_Color No Identify_Impurity Identify Impurity Type Purification_Issue->Identify_Impurity Yes Check_Oxidation Check for Oxidation of Starting Material Dark_Color->Check_Oxidation Yes End Problem Resolved Dark_Color->End No High_Dilution Use High Dilution Check_Ring_Formation->High_Dilution Optimize_Conditions Optimize Reaction Conditions Check_Ring_Formation->Optimize_Conditions High_Dilution->End Optimize_Conditions->End Recrystallize Recrystallize Identify_Impurity->Recrystallize Polar Column_Chromatography Column Chromatography Identify_Impurity->Column_Chromatography Mixture Acid_Base_Extraction Acid-Base Extraction Identify_Impurity->Acid_Base_Extraction Neutral Recrystallize->End Column_Chromatography->End Acid_Base_Extraction->End Inert_Atmosphere Use Inert Atmosphere Check_Oxidation->Inert_Atmosphere Degas_Solvents Degas Solvents Check_Oxidation->Degas_Solvents Inert_Atmosphere->End Degas_Solvents->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1,4-Benzodioxane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,4-Benzodioxane-6-carboxylic Acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting materials are 3,4-dihydroxybenzaldehyde (B13553) or gallic acid.[1][2] Both are commercially available and provide different synthetic routes to the target molecule.

Q2: What is a typical overall yield for the synthesis of this compound?

The overall yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For instance, a multi-step synthesis from gallic acid may have an overall yield in the range of 30-40%, while a two-step process from 3,4-dihydroxybenzaldehyde can achieve higher yields, with the oxidation step alone reporting up to 90%.[1][2]

Q3: How can the final product, this compound, be purified?

Purification is typically achieved through recrystallization or column chromatography.[3] Recrystallization from a suitable solvent system is often effective for removing minor impurities. For more challenging separations, silica (B1680970) gel column chromatography can be employed.

Q4: Which reaction step is most critical for optimizing the overall yield?

The formation of the 1,4-benzodioxane (B1196944) ring via Williamson ether synthesis is often the most critical step to optimize. This reaction can be prone to side reactions, such as polymerization, which can significantly lower the yield. Careful selection of the base, solvent, and reaction temperature is crucial for maximizing the yield of this step.

Troubleshooting Guide

Problem 1: Low Yield in the 1,4-Benzodioxane Ring Formation Step

Q: My yield for the reaction between the catechol derivative (e.g., 3,4-dihydroxybenzaldehyde or a gallic acid ester) and 1,2-dibromoethane (B42909) is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields in this step are common and can be attributed to several factors. Here's a breakdown of potential causes and solutions:

  • Choice of Base and Solvent: The combination of base and solvent is critical. A moderately strong base is needed to deprotonate the phenolic hydroxyl groups, but a very strong base can promote side reactions. The solvent should be able to dissolve the reactants and be compatible with the chosen base.

    Starting MaterialBaseSolventTemperatureYield
    Methyl 3,4,5-trihydroxybenzoateK₂CO₃AcetoneReflux45%
    3,4-dihydroxybenzaldehydeBasic conditions---
  • Reaction Temperature: The reaction temperature needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.

  • Purity of Reactants: Ensure that both the catechol derivative and 1,2-dibromoethane are pure. Impurities can interfere with the reaction and lead to the formation of side products.

  • Side Reactions: The primary side reaction is the polymerization of the catechol derivative with 1,2-dibromoethane. To minimize this, you can try the following:

    • High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular polymerization.

    • Slow Addition: Adding the 1,2-dibromoethane slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus reducing the chance of polymerization.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the electron-rich catechol starting material, which can lead to colored impurities.

Problem 2: Formation of a Brown, Tarry Substance During Ring Formation

Q: During the reaction, I observe the formation of a dark, insoluble material. What is this, and how can I prevent it?

A: The formation of a brown, tarry substance is likely due to the polymerization of the starting materials and/or oxidation of the phenolic compounds. Here are some strategies to prevent this:

  • Use of an Inert Atmosphere: As mentioned previously, performing the reaction under nitrogen or argon can prevent the oxidation of the sensitive catechol starting material.

  • Control of Stoichiometry: Ensure the stoichiometry of the reactants is accurate. An excess of either the catechol or 1,2-dibromoethane can lead to incomplete reaction and the formation of oligomeric or polymeric side products.

  • Degassing of Solvent: Degassing the solvent before use can remove dissolved oxygen, which can contribute to the oxidation of the starting material.

Problem 3: Incomplete Oxidation of 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde

Q: The oxidation of the aldehyde to the carboxylic acid is not proceeding to completion. How can I ensure a full conversion?

A: Incomplete oxidation can be due to several factors related to the oxidizing agent and reaction conditions.

  • Choice and Amount of Oxidizing Agent: Potassium permanganate (B83412) (KMnO₄) is an effective oxidizing agent for this transformation.[2] Ensure that a sufficient molar excess of the oxidizing agent is used to drive the reaction to completion.

  • Reaction Time and Temperature: The reaction may require a longer reaction time or a slightly elevated temperature to go to completion. Monitor the reaction by TLC until the starting aldehyde is no longer visible. A patent describes a procedure where the reaction is warmed to 70-80 °C and then refluxed for 2 hours after the addition of KMnO₄.[2]

  • pH of the Reaction Mixture: The oxidation with KMnO₄ is typically carried out under basic conditions. After the reaction, the mixture is acidified to precipitate the carboxylic acid.[2]

Problem 4: Difficulty in Purifying the Final Carboxylic Acid

Q: My final product is impure, and I am having trouble with purification. What are the likely impurities, and what is the best purification method?

A: Common impurities can include unreacted starting materials, byproducts from side reactions, or residual reagents.

  • Common Impurities:

    • Unreacted aldehyde (if starting from 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde).

    • Over-oxidized or ring-opened products.

    • Polymeric material formed during the ring-closure step.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying the final product. A good solvent system will dissolve the product at an elevated temperature and allow it to crystallize out upon cooling, leaving the impurities in the mother liquor. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate (B1210297)/hexanes) to find the optimal conditions.

    • Acid-Base Extraction: Since the final product is a carboxylic acid, you can use acid-base extraction to separate it from neutral impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution). The carboxylate salt will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities, and finally, acidified to precipitate the pure carboxylic acid.

    • Column Chromatography: If recrystallization and extraction are not sufficient, silica gel column chromatography can be used. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with a small amount of acetic acid) will be required to separate the product from the impurities.

Experimental Protocols

Protocol 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid from 3,4-dihydroxybenzaldehyde

This two-step protocol is based on a patented procedure.[2]

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde

  • To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃).

  • Add 1,2-dibromoethane to the mixture.

  • Heat the reaction mixture and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde.

Step 2: Oxidation to 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid

  • Dissolve the 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde (25g) in 500mL of water and heat to 70-80 °C.[2]

  • Prepare a solution of potassium permanganate (30g) in 500mL of water.[2]

  • Add the potassium permanganate solution dropwise to the aldehyde solution.[2]

  • After the addition is complete, heat the mixture to reflux for 2 hours.[2]

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and add a 10% KOH solution to make it alkaline.[2]

  • Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with water until neutral.[2]

  • Combine the filtrates and acidify with concentrated hydrochloric acid to precipitate the product.[2]

  • Filter the white solid, wash with water, and dry to obtain 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid (yield: 90%).[2]

Protocol 2: Hydrolysis of a 1,4-Benzodioxane-6-carboxylate Ester

This protocol is adapted from a literature procedure for the hydrolysis of a methyl ester derivative.[1]

  • Dissolve the 1,4-benzodioxane-6-carboxylate ester (0.40 mmol) in a mixture of methanol (B129727) (10 mL) and 2N sodium hydroxide solution (10 mL).[1]

  • Reflux the solution for 8 hours.[1]

  • Monitor the reaction by TLC to ensure complete hydrolysis of the ester.

  • After completion, concentrate the reaction mixture under vacuum to remove the methanol.[1]

  • Acidify the remaining aqueous solution with concentrated HCl, which will cause the carboxylic acid to precipitate.[1]

  • Filter the white precipitate under suction, wash it with water, and dry it in a vacuum oven to obtain the pure this compound (yield: 64%).[1]

Visualizations

Synthesis_from_Gallic_Acid Gallic_Acid Gallic Acid Esterification Esterification (MeOH, H₂SO₄) Gallic_Acid->Esterification Methyl_Gallate Methyl 3,4,5-trihydroxybenzoate Esterification->Methyl_Gallate Ring_Formation Ring Formation (1,2-dibromoethane, K₂CO₃) Methyl_Gallate->Ring_Formation Benzodioxane_Ester Substituted 1,4-Benzodioxane Ester Ring_Formation->Benzodioxane_Ester Hydrolysis Hydrolysis (NaOH, then HCl) Benzodioxane_Ester->Hydrolysis Final_Product 1,4-Benzodioxane-6-carboxylic Acid Derivative Hydrolysis->Final_Product

Caption: Synthesis workflow starting from Gallic Acid.

Synthesis_from_3_4_dihydroxybenzaldehyde Starting_Material 3,4-dihydroxybenzaldehyde Ring_Formation Ring Formation (1,2-dibromoethane, Base) Starting_Material->Ring_Formation Aldehyde_Intermediate 2,3-dihydro-1,4-benzodioxane- 6-carbaldehyde Ring_Formation->Aldehyde_Intermediate Oxidation Oxidation (KMnO₄) Aldehyde_Intermediate->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Synthesis workflow from 3,4-dihydroxybenzaldehyde.

Troubleshooting_Ring_Formation Start Low Yield in Ring Formation? Check_Purity Check Purity of Starting Materials Start->Check_Purity Yes Optimize_Base_Solvent Optimize Base/Solvent Combination Start->Optimize_Base_Solvent Yes Control_Temp Adjust Reaction Temperature Start->Control_Temp Yes Minimize_Polymerization Minimize Polymerization Start->Minimize_Polymerization Yes High_Dilution Use High Dilution Minimize_Polymerization->High_Dilution Slow_Addition Slow Addition of 1,2-dibromoethane Minimize_Polymerization->Slow_Addition Inert_Atmosphere Use Inert Atmosphere Minimize_Polymerization->Inert_Atmosphere

Caption: Troubleshooting decision tree for low yield in ring formation.

References

Technical Support Center: Purification of 1,4-Benzodioxane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,4-Benzodioxane-6-carboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, reagents, and byproducts of the synthesis. Depending on the synthetic route, these may include:

  • Unreacted Starting Materials: Gallic acid, 3,4-dihydroxybenzoic acid, or their ester derivatives.[1][2][3][4]

  • Intermediates: Such as the methyl or ethyl ester of this compound if the final hydrolysis step is incomplete.[1][2]

  • Byproducts: Arising from side reactions, such as incomplete cyclization or side reactions involving the phenolic hydroxyl groups.

  • Reagents: Residual acids or bases used for catalysis or pH adjustment.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for this compound is in the range of 134-138 °C.[5][6] A broad melting range or a melting point lower than this can indicate the presence of impurities.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: The following techniques are commonly used to assess purity:

  • Thin Layer Chromatography (TLC): For rapid qualitative assessment of purity and for monitoring the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.[1][2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any byproducts.[1][2]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups of the molecule.[1][2]

Q4: What are the general solubility properties of this compound?

A4: this compound is slightly soluble in acetone, DMSO, and methanol (B129727). Its solubility in aqueous solutions is pH-dependent; it is more soluble in basic solutions where it forms the carboxylate salt.

Troubleshooting Guides

Crystallization Issues

Problem: My this compound does not crystallize or oils out from the solution.

Possible Cause Troubleshooting Step
Presence of impurities Impurities can inhibit crystal lattice formation. Try to further purify the crude product by column chromatography or an acid-base extraction before attempting recrystallization.
Inappropriate solvent system The solvent may be too good a solvent, preventing the compound from precipitating. Try adding a miscible anti-solvent dropwise to induce crystallization. Common anti-solvents for polar organic solvents include hexanes or water.
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Seeding the solution with a small crystal of pure product can also induce crystallization.
Cooling rate is too fast Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator.
Column Chromatography Challenges

Problem: I am seeing poor separation or co-elution of impurities with my product during column chromatography.

Possible Cause Troubleshooting Step
Inappropriate solvent system The eluent may be too polar, causing all compounds to move too quickly up the column, or not polar enough, resulting in slow elution and band broadening. Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes.[1][2]
Column overloading Too much crude material has been loaded onto the column, exceeding its separation capacity. Use a larger column or load less material. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica (B1680970) gel by weight.
Improper column packing Channels or cracks in the silica gel bed can lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
Sample loading technique If the initial band of the sample is too broad, the separation will be poor. Dissolve the crude material in a minimal amount of the eluent or a more polar solvent and load it onto the column in a concentrated band.

Problem: My compound is not eluting from the column.

Possible Cause Troubleshooting Step
Solvent polarity is too low The eluent is not polar enough to move the carboxylic acid. Gradually increase the polarity of the eluent. For highly polar compounds, adding a small percentage of methanol or acetic acid to the eluent can help.
Strong interaction with silica gel Carboxylic acids can interact strongly with the acidic silica gel. Pre-treating the silica gel with a small amount of triethylamine (B128534) in the eluent can sometimes help, but this may not be suitable for all subsequent reaction steps. Alternatively, consider using a different stationary phase like alumina.
Purity and Characterization Issues

Problem: My NMR spectrum shows unexpected peaks.

Possible Cause Troubleshooting Step
Residual solvent Peaks corresponding to common laboratory solvents may be present. Compare the chemical shifts of the unknown peaks with a reference table for common NMR solvents.
Presence of impurities The unexpected peaks could be from unreacted starting materials, byproducts, or intermediates. Compare the spectrum with the known spectra of potential impurities if available. Further purification is likely required.
Water in the sample A broad peak, typically around 1.5-4.5 ppm in DMSO-d6 or CDCl3, can indicate the presence of water. Ensure the sample is dry. The carboxylic acid proton itself may also appear as a broad singlet.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating acidic compounds like this compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as the sodium carboxylate salt. Neutral and basic impurities will remain in the organic layer. Repeat the aqueous wash to ensure complete extraction.

  • Separation of Layers: Separate the aqueous layer from the organic layer. The organic layer can be discarded or processed to recover other components.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, such as concentrated HCl, until the pH is acidic (pH ~2).[1][2] this compound will precipitate out as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Purification by Column Chromatography

This is a standard method for purifying organic compounds based on their differential adsorption to a stationary phase.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.[1][2] For example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.[1][2]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

This technique is used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.

  • Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystals of the pure compound should form. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₈O₄[5][7]
Molecular Weight180.16 g/mol [5][7]
AppearanceWhite to off-white or pale brown crystalline solid
Melting Point134-138 °C[5][6]
Purity (Commercial)>97%[5][6]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude this compound Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Major Impurities Column_Chrom Column Chromatography Crude_Product->Column_Chrom Complex Mixture Recrystallization Recrystallization Acid_Base->Recrystallization Column_Chrom->Recrystallization TLC TLC Recrystallization->TLC TLC->Column_Chrom Multiple Spots Pure_Product Pure Product TLC->Pure_Product Single Spot HPLC HPLC NMR NMR Pure_Product->HPLC Quantitative Check Pure_Product->NMR Structural Confirmation

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Crystallization Start Crystallization Fails (Oiling Out) Impurity_Check Are there significant impurities? Start->Impurity_Check Solvent_Check Is the solvent appropriate? Impurity_Check->Solvent_Check No Purify_Further Purify further (e.g., Chromatography) Impurity_Check->Purify_Further Yes Cooling_Check Was cooling too rapid? Solvent_Check->Cooling_Check Yes Change_Solvent Change solvent or add anti-solvent Solvent_Check->Change_Solvent No Nucleation_Check Is nucleation induced? Cooling_Check->Nucleation_Check No Cool_Slowly Cool slowly to RT, then refrigerate Cooling_Check->Cool_Slowly Yes Induce_Nucleation Scratch flask or add seed crystal Nucleation_Check->Induce_Nucleation No Success Successful Crystallization Nucleation_Check->Success Yes Purify_Further->Start Change_Solvent->Start Cool_Slowly->Start Induce_Nucleation->Success

Caption: Troubleshooting logic for crystallization problems.

References

Technical Support Center: Purification of 1,4-Benzodioxane-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 1,4-Benzodioxane-6-carboxylic Acid derivatives using silica (B1680970) gel column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of acidic compounds like this compound derivatives on silica gel.

Q1: Why is my compound streaking or tailing badly on the TLC plate and in the column?

A: Tailing is the most common problem when purifying carboxylic acids on standard silica gel.[1] This occurs because the acidic proton of your compound interacts strongly and inconsistently with the polar silanol (B1196071) groups (Si-OH) on the silica surface.[2] This leads to a secondary retention mechanism, causing the compound to smear down the column instead of moving in a tight band.[2]

Solution: To suppress this unwanted interaction, you must acidify your mobile phase (eluent). Adding a small amount of a volatile acid, such as 0.1-1% acetic acid or formic acid, to the eluent forces the carboxylic acid into its fully protonated, less polar form.[3] This minimizes its interaction with the silica surface, resulting in sharper bands and significantly improved separation.[4]

Q2: My compound won't move off the baseline (Rf value is too low), even with high concentrations of ethyl acetate.

A: this compound and its derivatives are often highly polar.[5] If a standard solvent system like Ethyl Acetate/Hexane is not polar enough to elute your compound, you need to switch to a more polar mobile phase.

Solution:

  • Increase Eluent Polarity: Switch to a stronger solvent system, such as Methanol (B129727) (MeOH) in Dichloromethane (DCM).[6] Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase it. Be aware that using more than 10% methanol in DCM can start to dissolve the silica gel.[6]

  • Check Solubility: Ensure your compound is soluble in the chosen eluent. Poor solubility can cause the compound to precipitate at the top of the column.[1]

Q3: How do I choose the optimal solvent system to begin with?

A: The best solvent system is determined empirically using Thin-Layer Chromatography (TLC).[5][7] The goal is to find a solvent mixture that provides good separation between your desired compound and impurities.

Solution: Test various solvent systems (e.g., different ratios of ethyl acetate/hexane or methanol/DCM, always with ~0.5% acetic acid) on a TLC plate. The ideal system will move your target compound to an Rf (retention factor) value of approximately 0.25-0.35 .[5][6] This range provides the best balance between resolution and elution time on the column.[6]

Q4: My compound seems to be decomposing on the column, leading to low yields. How can I prevent this?

A: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.[1][8]

Solution:

  • Confirm Instability: You can check for on-plate degradation by running a 2D TLC. Spot your compound in one corner, run the plate, rotate it 90 degrees, and run it again in the same solvent. If any new spots appear off the diagonal, your compound is decomposing on the silica.[8]

  • Use an Alternative Stationary Phase: If your compound is acid-sensitive, consider using a different adsorbent like neutral alumina (B75360) or switching to reversed-phase chromatography (C18 silica), where polar compounds elute first.[6][8]

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the silica.

Summary of Troubleshooting Strategies
IssueProbable Cause(s)Recommended Solution(s)
Severe Tailing / Streaking Strong interaction between the carboxylic acid and silica gel's silanol groups.[2]Add 0.1-1% acetic or formic acid to the eluent to protonate the analyte and suppress secondary interactions.[3]
Compound Stuck at Origin (Low Rf) Eluent polarity is too low for the polar carboxylic acid derivative.[5]Increase the eluent polarity. Switch from Ethyl Acetate/Hexane to a stronger system like Methanol/Dichloromethane.[6]
Poor Separation of Components Improper solvent system; column overloading.Optimize the solvent system via TLC to achieve an Rf of 0.25-0.35 for the target compound.[5] Use a higher ratio of silica to crude product (e.g., 50:1 to 100:1 by weight).[6] Use gradient elution.[9]
Low Recovery / Decomposition Compound is unstable on the acidic silica surface.[8]Confirm instability with 2D TLC.[8] If necessary, switch to a neutral stationary phase like alumina or use reversed-phase C18 silica.[6]
Cracked or Channeled Column Bed Improper packing of the silica gel slurry; thermal effects from adding solvent to dry silica.[1][5]Pack the column carefully using a well-mixed slurry to ensure a homogenous bed.[5] Avoid adding solvent directly to dry silica in the column.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying this compound derivatives on a silica gel column.

Step 1: Solvent System Selection via TLC
  • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or ethyl acetate).

  • On a TLC plate, spot the crude mixture alongside any available standards (starting material, pure product).

  • Develop the plate in a chamber containing a potential eluent (e.g., 70:30 Hexane:Ethyl Acetate + 0.5% Acetic Acid).

  • Visualize the plate under UV light and/or with a chemical stain.

  • Adjust the solvent ratio until the desired product has an Rf value of ~0.25-0.35 .[5] This will be your starting eluent for the column.

Step 2: Column Packing (Wet Slurry Method)
  • Secure a glass column vertically with a clamp. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.[5]

  • Add a thin layer (~1 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry by mixing silica gel (typically 50-100 times the weight of your crude product) with your starting, least polar eluent.[5]

  • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and encourage even packing.[6]

  • Open the stopcock and drain excess solvent, allowing the silica to settle. Do not let the solvent level drop below the top of the silica bed.[5]

  • Add another thin layer of sand on top of the packed silica to protect the surface.[5]

Step 3: Sample Loading (Dry Loading Method)

Dry loading is highly recommended for polar compounds to ensure a narrow starting band and better separation.[6][9]

  • Dissolve your crude product in a minimal amount of a volatile solvent (like DCM, acetone, or methanol).

  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[6]

  • Carefully add this powder onto the top layer of sand in your packed column.

Step 4: Elution and Fraction Collection
  • Carefully add your starting eluent to the column, filling the space above the sand.

  • Open the stopcock and apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate.

  • Begin collecting the eluting solvent in numbered test tubes or flasks.

  • As the separation proceeds, you can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your compound. For example, move from 2% MeOH in DCM to 3%, then 4%, etc.[9] Avoid sudden, large jumps in polarity.[6]

  • Monitor the separation by periodically analyzing the collected fractions by TLC.

  • Once the pure product fractions have been identified, combine them, and remove the solvent under reduced pressure to yield your purified compound.

Visualized Workflows and Logic

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Final Phase crude Crude Product tlc 1. TLC Analysis (Find Solvent for Rf ≈ 0.3) crude->tlc pack 2. Pack Column (Wet Slurry Method) tlc->pack load 3. Load Sample (Dry Loading) pack->load elute 4. Elute with Solvent Gradient load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze analyze->elute Adjust Gradient combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap pure Pure Compound evap->pure

Caption: General workflow for column chromatography purification.

G start Run Initial TLC check_tailing Is the compound spot streaking or tailing? start->check_tailing no_tailing Proceed with standard solvent system optimization (adjust polarity for Rf ≈ 0.3) check_tailing->no_tailing No add_acid Add 0.1-1% Acetic Acid or Formic Acid to the mobile phase check_tailing->add_acid Yes re_tlc Re-run TLC with acidified eluent add_acid->re_tlc

Caption: Troubleshooting logic for compound tailing on TLC.

References

Technical Support Center: Synthesis of 1,4-Benzodioxane-6-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Benzodioxane-6-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: My reaction to form 1,4-Benzodioxane-6-carbonyl chloride from the corresponding carboxylic acid appears to be unsuccessful. How can I confirm if the reaction has worked?

A1: Direct analysis of the crude reaction mixture by Thin Layer Chromatography (TLC) can be misleading.[1] Acyl chlorides are highly reactive and susceptible to hydrolysis on silica (B1680970) gel plates, which can result in the reappearance of the starting carboxylic acid spot.[1]

A more reliable method to check for the conversion to the acyl chloride is to quench a small aliquot of the reaction mixture with a dry alcohol, such as methanol. This will rapidly form the corresponding methyl ester, a more stable compound that can be easily analyzed by TLC or other analytical methods like NMR.[1] The appearance of a new, less polar spot corresponding to the ester and the disappearance of the carboxylic acid spot is a strong indication of a successful reaction.

Q2: I have initiated the reaction with thionyl chloride or oxalyl chloride, but I do not observe any changes in the reaction mixture. What could be the issue?

A2: Several factors could contribute to a stalled reaction:

  • Reagent Quality: The thionyl chloride or oxalyl chloride may have degraded. It is recommended to use freshly distilled or a new bottle of the reagent. For reactions with oxalyl chloride, ensure the DMF catalyst is anhydrous.

  • Moisture Contamination: Acyl chloride synthesis is highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried before use, and all solvents are anhydrous.[1] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Temperature: Some reactions may require heating to initiate. For instance, when using thionyl chloride, refluxing the reaction mixture is a common practice.[2]

Q3: My reaction mixture has turned dark, almost black. What does this indicate and can I still salvage the product?

A3: A dark coloration can indicate decomposition or side reactions. This can sometimes occur when heating the reaction mixture, especially with sensitive substrates. While it may be possible to isolate some of the desired product, the yield and purity will likely be compromised. It is advisable to repeat the reaction under milder conditions if possible (e.g., lower temperature, shorter reaction time).

Q4: I am struggling with the purification of 1,4-Benzodioxane-6-carbonyl chloride. What is the best approach?

A4: 1,4-Benzodioxane-6-carbonyl chloride is often used in situ for the next synthetic step without purification due to its high reactivity.[1] If isolation is necessary, the most common procedure is to remove the excess chlorinating agent and solvent under reduced pressure.[2][3] For solid acyl chlorides, recrystallization from a dry, non-hydroxylic solvent like toluene (B28343) or a mixture of toluene and petroleum ether can be attempted.[3] Fractional distillation under high vacuum is another option for liquid acyl chlorides, though care must be taken to avoid thermal decomposition.[1][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion to Acyl Chloride 1. Inactive chlorinating agent. 2. Presence of moisture. 3. Insufficient reaction time or temperature. 4. For oxalyl chloride, inactive DMF catalyst.1. Use freshly opened or distilled thionyl chloride/oxalyl chloride. 2. Ensure all glassware is flame-dried and solvents are anhydrous. Work under an inert atmosphere.[1] 3. Increase reaction time or temperature as per the protocol. Consider refluxing with thionyl chloride.[2] 4. Use anhydrous DMF.
Product Hydrolyzes Back to Carboxylic Acid 1. Exposure to atmospheric moisture during workup or storage. 2. Use of wet solvents or reagents.1. Handle the product under an inert atmosphere. Store in a tightly sealed container with a desiccant. 2. Use anhydrous solvents for all steps following the acyl chloride formation.
Difficulty in Monitoring Reaction Progress Direct TLC analysis of acyl chloride is unreliable.[1]Take a small aliquot from the reaction, quench with dry methanol, and analyze the resulting methyl ester by TLC.[1]
Formation of Impurities/Side Products 1. Reaction temperature is too high, causing decomposition. 2. Impurities in the starting materials or reagents.1. Run the reaction at a lower temperature. 2. Use purified starting materials and reagents.
Challenges in Product Isolation The product is highly reactive and may not be stable to common purification techniques like column chromatography on silica gel.1. Use the crude acyl chloride directly in the next step.[1] 2. If isolation is required, remove volatiles under high vacuum.[3] 3. For solids, attempt recrystallization from dry, non-protic solvents.[3] 4. For liquids, consider short-path distillation under high vacuum.

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from a general procedure for the synthesis of 1,4-benzodioxane-6-carbonyl chloride.[2]

Materials:

  • 1,4-Benzodioxane-6-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous benzene (B151609) (or another suitable inert solvent like toluene or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add this compound (1 equivalent).

  • Add anhydrous benzene (or another suitable solvent) to the flask.

  • Slowly add an excess of thionyl chloride (e.g., 5-10 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to co-evaporate with an anhydrous solvent like toluene a few times to ensure all residual thionyl chloride is removed.[5]

  • The resulting crude 1,4-Benzodioxane-6-carbonyl chloride is a residue that can be used directly for the next step.

Protocol 2: Synthesis using Oxalyl Chloride and DMF (Catalyst)

This protocol is based on a general and milder method for acyl chloride formation.[1]

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous dichloromethane (B109758) (DCM) or another inert solvent

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1 equivalent).

  • Add anhydrous DCM to dissolve or suspend the carboxylic acid.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add oxalyl chloride (typically 1.5-2 equivalents) to the stirred mixture.

  • Add a catalytic amount of anhydrous DMF (1-2 drops). Vigorous gas evolution (CO and CO₂) will be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 1-2 hours, or until gas evolution ceases.

  • The reaction mixture containing the 1,4-Benzodioxane-6-carbonyl chloride can be used directly, or the solvent and excess oxalyl chloride can be removed under reduced pressure.

Visualizing the Workflow

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_reagents Chlorinating Agents Carboxylic_Acid This compound Product 1,4-Benzodioxane-6-carbonyl chloride Carboxylic_Acid->Product Chlorination Thionyl_Chloride SOCl₂ Thionyl_Chloride->Product Oxalyl_Chloride (COCl)₂ / cat. DMF Oxalyl_Chloride->Product

Caption: General synthesis route to 1,4-Benzodioxane-6-carbonyl chloride.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Start check_conversion Check Conversion (Methanol Quench + TLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Reaction Complete check_conversion->complete Yes troubleshoot Troubleshoot: - Reagent Quality - Moisture - Temperature/Time incomplete->troubleshoot troubleshoot->start Retry Reaction use_in_situ Use Crude Product In Situ complete->use_in_situ purify Purify Product? use_in_situ->purify distill_recrystallize High-Vacuum Distillation or Recrystallization from Anhydrous Solvent purify->distill_recrystallize Yes final_product Isolated Product purify->final_product No (Used in situ) distill_recrystallize->final_product

Caption: Decision-making workflow for troubleshooting the synthesis.

References

stability and degradation of 1,4-Benzodioxane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Benzodioxane-6-carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments involving this compound.

While specific public data on the comprehensive stability profile of this compound is limited, this guide consolidates available information and provides recommendations based on general chemical principles, data from analogous structures, and standard pharmaceutical stress testing protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical to maintain the integrity of the compound. Based on supplier recommendations, the following conditions should be observed.

Table 1: Recommended Storage Conditions for this compound

FormatTemperatureDurationNotes
Powder -20°C3 yearsFor long-term storage.[1]
4°C2 yearsFor medium-term storage.[1]
Room TemperatureSealed in a dry environment for short-term use.[2]
Stock Solution -80°C6 monthsUse within 6 months.[1]
-20°C1 monthUse within 1 month.[1]

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the basic properties is essential for experimental design.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₈O₄[2][3]
Molecular Weight 180.16 g/mol [2][4]
Appearance White to off-white or pale brown solid[2][5]
Melting Point 134-138 °C[2][5][6]
Solubility Slightly soluble in Acetone, DMSO, and Methanol[2]
pKa 4.37 ± 0.20 (Predicted)[2]

Q3: What are the primary safety concerns when handling this compound?

A3: Safety data sheets indicate that this compound is an irritant. Standard laboratory safety protocols should be followed.[4]

  • Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][7]

  • Personal Protective Equipment (PPE) : Wear protective gloves, eye protection (eyeshields/goggles), and a dust mask (e.g., type N95).[4][8]

  • Handling : Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Ensure adequate ventilation.[7][8]

Q4: Is this compound known to be sensitive to light, air, or pH changes?

A4: While specific photostability data is not available, many aromatic carboxylic acids exhibit some light sensitivity. The benzodioxane ring system can be susceptible to cleavage under certain conditions.

  • Light : As a general precaution, the compound should be stored protected from light. Photostability testing is recommended as part of a formal stability study.[9]

  • Air (Oxidation) : The dioxane moiety can be susceptible to oxidation, potentially forming peroxides over time, although specific data for this compound is unavailable. Studies on 1,4-dioxane (B91453) show it can be degraded by advanced oxidation processes.[10][11]

  • pH : The benzodioxane ring in some related molecules has shown instability in acidic conditions, which can lead to ring cleavage.[12] The carboxylic acid group will be deprotonated under basic conditions, which may affect its reactivity and stability profile.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: I see an increasing number of impurities in my sample over time, even when stored as a solid at the recommended temperature.

  • Possible Cause 1: Exposure to Moisture. The compound may be hygroscopic. Absorbed moisture can facilitate slow hydrolysis or other degradation pathways.

    • Solution: Store the compound in a desiccator, even within the freezer or refrigerator. Use a fresh, dry spatula for each use and minimize the time the container is open to the atmosphere.

  • Possible Cause 2: Exposure to Light. If the container is not opaque, ambient light during handling could be initiating photodegradation.

    • Solution: Use amber vials or wrap containers in aluminum foil. Minimize exposure to direct light during weighing and preparation of solutions.

  • Possible Cause 3: Oxidative Degradation. Exposure to air during repeated handling could lead to slow oxidation.

    • Solution: If the compound is found to be particularly sensitive, consider aliquoting it into smaller, single-use vials and purging the headspace with an inert gas like argon or nitrogen before sealing.

Problem: My analytical results (e.g., HPLC purity) are inconsistent between experiments.

  • Possible Cause 1: In-solution Instability. The compound may be degrading in your chosen analytical solvent or mobile phase.

    • Solution: Prepare solutions fresh before each analysis. If this is not possible, perform a solution stability study by analyzing the same solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the window of stability. Check the pH of your mobile phase; highly acidic or basic conditions could promote degradation.

  • Possible Cause 2: Inconsistent Sample Preparation. Variations in temperature, light exposure, or time before analysis during sample prep can lead to variable degradation.

    • Solution: Standardize your sample preparation workflow. Ensure all samples are treated identically from dissolution to injection. Use a workflow diagram to ensure consistency.

G Troubleshooting Workflow for Analytical Inconsistency start Inconsistent HPLC Results check_solution Is the sample solution prepared fresh? start->check_solution solution_stability Perform solution stability study (analyze at T=0, 2, 4, 8, 24h) check_solution->solution_stability No check_mobile_phase Check mobile phase pH. Is it strongly acidic or basic? check_solution->check_mobile_phase Yes fresh_prep Action: Prepare solutions immediately before analysis. solution_stability->fresh_prep adjust_mp Action: Adjust pH to a neutral or milder range. check_mobile_phase->adjust_mp Yes check_prep Is the sample preparation procedure standardized? check_mobile_phase->check_prep No standardize_prep Action: Create and follow a strict SOP for sample preparation. check_prep->standardize_prep No

A workflow to diagnose inconsistent analytical results.

Problem: I suspect degradation during my reaction, which is run under harsh acidic, basic, or thermal conditions.

  • Possible Cause: Inherent Lability. The compound may be degrading under your specific reaction conditions.

    • Solution: Perform a Forced Degradation Study. A forced degradation or stress study is the standard approach to identify potential degradation pathways and products.[9][13] This involves intentionally exposing the compound to harsh conditions and analyzing the outcome. See the "Experimental Protocols" section for a detailed methodology.

    • Hypothesize Degradation Products: Based on the structure, potential degradation pathways include:

      • Acid-catalyzed hydrolysis: Cleavage of the ether bonds in the dioxane ring.

      • Decarboxylation: Loss of the carboxylic acid group, especially at high temperatures.

      • Oxidation: Oxidation of the aromatic ring or the dioxane moiety.

G Potential Degradation Pathways mol This compound Dioxane Ring Aromatic Ring Carboxylic Acid p1 Ether Cleavage (Acid Hydrolysis) mol:f0->p1 1 p2 Ring Opening/Oxidation (Oxidative Stress) mol:f0->p2 2 p3 Hydroxylation (Oxidative Stress) mol:f1->p3 3 p4 Decarboxylation (Thermal Stress) mol:f2->p4 4 G Experimental Workflow for Forced Degradation Study cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (in parallel) cluster_analysis 3. Analysis prep Prepare stock solution of compound (e.g., 1 mg/mL in Methanol) control Prepare unstressed control sample (dilute stock, analyze immediately) prep->control acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidation Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal Stress (e.g., 80°C, solid state) photo Photolytic Stress (ICH Q1B conditions) neutralize Neutralize acid/base samples acid->neutralize base->neutralize analyze Analyze all samples by HPLC-PDA oxidation->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare stressed samples to control analyze->compare characterize Characterize major degradants (e.g., LC-MS) compare->characterize

References

optimizing reaction conditions for amide coupling with 1,4-Benzodioxane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing amide coupling reactions involving 1,4-Benzodioxane-6-carboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling amines with this compound?

A1: The two primary methods are:

  • Two-step, via Acyl Chloride: The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate then readily reacts with the desired amine.[1][2]

  • One-pot, using Coupling Reagents: A coupling reagent is used to activate the carboxylic acid in situ, allowing it to react directly with the amine. This is often a milder and more common approach in modern medicinal chemistry.[3][4]

Q2: Which coupling reagents are recommended for this type of reaction?

A2: A variety of coupling reagents can be effective, and the choice often depends on the specific amine being used (e.g., its nucleophilicity and steric hindrance). Commonly used classes of reagents include:

  • Carbodiimides: such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure to improve efficiency and reduce side reactions.[4]

  • Uronium/Aminium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU. HATU is particularly effective for challenging couplings, offering fast reaction times and minimizing racemization if chiral amines are used.[3][5][6]

  • Phosphonium Salts: such as BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP. These are also highly efficient and can be advantageous in specific situations.[5][6]

Q3: What are suitable solvents and bases for this reaction?

A3:

  • Solvents: Anhydrous polar aprotic solvents are typically preferred. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. Acetonitrile can also be effective.[7]

  • Bases: A non-nucleophilic, sterically hindered organic base is generally used to neutralize the acid formed during the reaction and to facilitate the coupling. N,N-Diisopropylethylamine (DIPEA) is a very common choice.[7] Triethylamine (B128534) (TEA) can also be used.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the carboxylic acid and the formation of the new, typically less polar, amide product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Yield 1. Ineffective carboxylic acid activation: The coupling reagent may be old, hydrolyzed, or not potent enough for your specific substrates.[7]- Ensure your coupling reagent is fresh and stored under anhydrous conditions.- Use an anhydrous solvent, as water will quench the activated intermediate.[7]- Switch to a more powerful coupling reagent (e.g., from EDC to HATU).[5][6]
2. Low nucleophilicity of the amine: The amine may be electron-deficient or sterically hindered.- Increase the reaction temperature (e.g., to 40-60 °C).- Use a more potent coupling reagent like HATU.[6]- Increase the equivalents of the amine and coupling reagent (e.g., 1.2-1.5 eq).
3. Insufficient base: The reaction requires a base to proceed effectively.- Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used.[7]
Presence of Multiple Byproducts 1. Side reaction with coupling reagent: Uronium/aminium reagents like HATU can sometimes react with the amine to form a guanidinium (B1211019) byproduct.[7]- Pre-activate the carboxylic acid with the coupling reagent for 5-10 minutes before adding the amine.
2. Formation of N-acylurea: When using carbodiimide (B86325) reagents (e.g., DCC, EDC), the activated intermediate can rearrange.- Add HOBt or OxymaPure to the reaction mixture to trap the activated intermediate as a more stable active ester, which then cleanly reacts with the amine.[4]
Difficulty in Purification 1. Water-soluble byproducts: Byproducts from reagents like EDC and the base are often water-soluble.- Perform an aqueous work-up. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., 5% NaHCO₃), and brine to remove these impurities.[7]
2. Co-elution of starting material and product: The polarity of the starting materials and the product might be too similar.- Optimize your column chromatography conditions (e.g., use a shallower solvent gradient).- Trituration (suspending the crude material in a solvent in which the product is insoluble but the impurities are soluble) can sometimes be an effective purification method.[1][8]

Experimental Protocols

Protocol 1: Acyl Chloride Formation and Amine Coupling[1][2]

This protocol is based on the synthesis of a library of this compound amides.

Step 1: Formation of 1,4-Benzodioxane-6-carbonyl chloride

  • To a solution of this compound (1.0 eq) in an anhydrous solvent like toluene (B28343) or DCM, add oxalyl chloride (2.0-3.0 eq).

  • Add a catalytic amount of DMF (1-2 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.

Step 2: Amide Formation

  • Dissolve the amine (1.0-1.2 eq) in anhydrous DCM or THF in a separate flask, often with a base like triethylamine or DIPEA (2.0-3.0 eq).

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 1,4-Benzodioxane-6-carbonyl chloride in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by trituration with a suitable solvent (e.g., hexane) or by flash column chromatography on silica (B1680970) gel.[1][8]

Protocol 2: One-Pot Coupling using HATU[7]

This is a general protocol adaptable for this compound.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous solvent such as DMF or DCM (to a concentration of approximately 0.1-0.5 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Stirring: Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the amine component (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary

The following tables provide a general comparison of common amide coupling conditions. Yields are representative and can vary significantly based on the specific amine substrate.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentAdditiveTypical BaseTypical SolventAvg. Yield RangeNotes
EDC HOBt or OxymaPureDIPEA, TEADCM, DMF60-90%Cost-effective; byproduct is water-soluble, simplifying workup.[4]
HATU None (contains HOAt)DIPEA, CollidineDMF, DCM75-95%Highly efficient, fast reactions, good for hindered substrates, low racemization.[3][5][6]
BOP NoneDIPEA, TEADMF70-95%Very effective but forms a carcinogenic byproduct (HMPA).[6]
SOCl₂/Oxalyl-Cl None (via acyl chloride)DIPEA, TEADCM, Toluene40-85%Two-step process; can be harsh for sensitive substrates.[1][2]

Table 2: Example Yields for Synthesized 1,4-Benzodioxane-6-carboxamides via Acyl Chloride Method [2]

Amine SubstrateProduct Yield
Aniline47%
4-Fluoroaniline46%
4-Methoxybenzylamine47%
N-octylamine30%

Note: Yields are from a specific study and may vary.[2]

Visualizations

experimental_workflow General Workflow for Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Dissolve Carboxylic Acid (this compound) reagents 2. Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) at 0°C start->reagents Anhydrous Solvent (DMF or DCM) add_amine 3. Add Amine reagents->add_amine Pre-activation (5-10 min) react 4. Stir at RT (2-16h) add_amine->react quench 5. Aqueous Work-up (Wash with acid, base, brine) react->quench Monitor by TLC/LC-MS purify 6. Dry, Concentrate & Purify (Column Chromatography) quench->purify product Final Amide Product purify->product

Caption: A typical workflow for amide bond formation using a coupling reagent.

troubleshooting_workflow Troubleshooting Low Yield in Amide Coupling start Low or No Yield Observed check_reagents Are reagents (coupling agent, solvent) fresh and anhydrous? start->check_reagents reagents_no Replace with fresh, anhydrous reagents. check_reagents->reagents_no No reagents_yes Yes check_reagents->reagents_yes end Re-run reaction and monitor reagents_no->end check_conditions Is the amine sterically hindered or electron-poor? reagents_yes->check_conditions conditions_yes Increase temperature (40-60°C) Increase reagent equivalents Switch to a stronger coupling agent (e.g., HATU) check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no conditions_yes->end check_base Is sufficient base (e.g., DIPEA >2 eq) present? conditions_no->check_base base_no Add more base. check_base->base_no No base_yes Yes check_base->base_yes base_no->end base_yes->end Consider other issues (e.g., starting material purity)

Caption: A decision tree for troubleshooting common issues in amide coupling reactions.

References

avoiding over-oxidation in the synthesis of 1,4-Benzodioxane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-Benzodioxane (B1196944) derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing over-oxidation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of over-oxidation during the synthesis of 1,4-benzodioxane derivatives?

The primary cause of over-oxidation is the oxidation of the catechol starting material to form highly reactive and colored ortho-quinones.[1] This side reaction is particularly prevalent under basic conditions in the presence of an oxidant, most commonly atmospheric oxygen.[1][2] The Williamson ether synthesis, a common method for preparing 1,4-benzodioxanes, involves the deprotonation of a catechol to form a phenoxide, which then acts as a nucleophile.[3][4] This basic environment, required for deprotonation, unfortunately also facilitates the oxidation of the electron-rich catechol ring system.[2][5]

Q2: My reaction mixture turns dark brown or black. Is this indicative of over-oxidation?

Yes, a dark brown, black, or deep red coloration is a strong visual indicator that the catechol starting material has been oxidized to o-quinone, which can then polymerize to form dark, insoluble materials.[1] This is often accompanied by a significant decrease in the yield of the desired 1,4-benzodioxane product.

Q3: How can I detect and characterize over-oxidation byproducts?

Several analytical techniques can be employed to detect and quantify quinone-related impurities.[6][7]

  • Thin-Layer Chromatography (TLC): Ortho-quinones are often highly colored, appearing as distinct yellow/brown spots on the TLC plate. They may also stain upon developing with agents like potassium permanganate.

  • UV-Vis Spectroscopy: Quinones exhibit characteristic absorbance maxima in the UV-Vis spectrum, typically around 380-400 nm, which are absent in the catechol starting material.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the desired product from impurities and confirming the molecular weight of the byproducts.[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While polymeric materials may be difficult to characterize, the initial o-quinone byproduct will have a distinct ¹H and ¹³C NMR spectrum compared to the starting catechol and the 1,4-benzodioxane product.

A summary of common analytical techniques is provided below.

Analytical TechniquePurposeKey Indicator
Thin-Layer Chromatography (TLC) Rapid reaction monitoringAppearance of new, often colored, spots
UV-Vis Spectroscopy Detection of quinone speciesAbsorbance peak around 380-400 nm[8]
LC-MS Separation and identificationDetection of masses corresponding to quinone or its derivatives
¹H and ¹³C NMR Spectroscopy Structural confirmationDisappearance of catechol -OH peaks, appearance of quinone carbonyl signals
Q4: What reaction conditions can be modified to minimize over-oxidation?

Minimizing over-oxidation involves a multi-faceted approach focused on protecting the catechol from oxygen, especially under basic conditions. Key strategies include:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is the most critical step to prevent autoxidation from atmospheric oxygen.[10]

  • Solvent Choice: The choice of solvent can influence the rate of catechol oxidation.[8] Anhydrous, de-gassed solvents are recommended.

  • Base Selection and Addition: Using a milder base or controlling the rate of addition can limit the time the highly reactive catecholate anion is present in high concentrations.

  • Temperature Control: Catechol oxidation rates increase with temperature.[2] Running the reaction at the lowest effective temperature can help suppress the side reaction.

Section 2: Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of 1,4-benzodioxane derivatives via the Williamson ether synthesis from a catechol and a dihaloalkane.

Problem: Low yield and a dark, tarry reaction mixture.

This is the most common issue and points directly to the oxidation of the catechol starting material.

Troubleshooting Workflow

G start Problem: Low Yield & Dark Mixture check_atmosphere 1. Verify Inert Atmosphere (N2 or Ar) start->check_atmosphere check_reagents 2. Check Reagent Purity & Dryness check_atmosphere->check_reagents If problem persists optimize_base 3. Optimize Base Addition check_reagents->optimize_base If problem persists optimize_temp 4. Lower Reaction Temperature optimize_base->optimize_temp If problem persists solution Solution: Improved Yield & Purity optimize_temp->solution

Caption: Troubleshooting workflow for low yield.

Detailed Solutions
  • Ensure a Scrupulously Inert Atmosphere:

    • Protocol: Before adding any reagents, thoroughly purge the reaction flask with a dry, inert gas (nitrogen or argon) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the entire reaction, including during reagent addition and workup. Use solvents that have been de-gassed by sparging with an inert gas.

    • Rationale: Oxygen is the primary oxidant for catechols in basic media.[1][5] Removing it is the single most effective way to prevent the formation of o-quinones.

  • Verify Reagent Quality:

    • Protocol: Use catechol that is as pure as possible (white or off-white crystals). If it is discolored (pinkish or brown), consider purification by recrystallization or sublimation. Ensure all solvents are anhydrous and reagents are dry.

    • Rationale: Impurities, particularly trace metals like copper or iron, can catalyze the oxidation of catechols.[11] Water can affect the solubility and reactivity of the base and nucleophile.

  • Optimize Base Addition:

    • Protocol: Instead of adding the base all at once, consider a slow, dropwise addition of the base to the solution of catechol and the alkylating agent. Alternatively, add the catechol solution slowly to a suspension of the base.

    • Rationale: This minimizes the standing concentration of the highly reactive catecholate anion, reducing its exposure time to potential oxidants before it can react with the electrophile.

  • Control Temperature:

    • Protocol: While many Williamson ether syntheses are run at elevated temperatures to increase the reaction rate, catechol oxidation is also accelerated by heat.[2] Attempt the reaction at a lower temperature (e.g., room temperature or 40-50 °C) for a longer period. Monitor the reaction progress by TLC to find the optimal balance between the desired reaction and the decomposition pathway.

Section 3: Experimental Protocols

Protocol 1: Optimized Synthesis of 1,4-Benzodioxane under Inert Conditions

This protocol details the synthesis of the parent 1,4-benzodioxane from catechol and 1,2-dichloroethane (B1671644), incorporating measures to prevent over-oxidation.

Reagents:

  • Catechol (1.10 g, 10 mmol)

  • 1,2-Dichloroethane (0.94 mL, 12 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (4.14 g, 30 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous and de-gassed (40 mL)

Procedure:

  • Add anhydrous potassium carbonate to a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Heat the flask gently under vacuum with a heat gun and then cool to room temperature under a positive pressure of nitrogen.

  • Add the anhydrous, de-gassed DMF to the flask via cannula, followed by the catechol.

  • Stir the suspension under a steady flow of nitrogen for 15 minutes.

  • Add the 1,2-dichloroethane via syringe and heat the reaction mixture to 80-90 °C.

  • Maintain the nitrogen atmosphere and monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the mixture into 100 mL of cold water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1M NaOH (2 x 30 mL) to remove unreacted catechol, then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

Protocol 2: TLC Analysis for In-Process Reaction Monitoring

Procedure:

  • Prepare a TLC chamber with a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Using a capillary tube, spot a small amount of the reaction mixture onto a TLC plate alongside spots of the catechol starting material.

  • Develop the plate in the chamber.

  • Visualize the plate under UV light (254 nm). The formation of a new, higher Rf spot indicates the product.

  • Observe the baseline of the reaction lane. The appearance of a dark, immobile brown streak is indicative of polymer formation from over-oxidation.

Section 4: Reaction Pathway Visualization

The key to avoiding over-oxidation is to favor the desired Sₙ2 pathway over the competing oxidation pathway.

G cluster_reactants Reactants cluster_desired Desired Sₙ2 Pathway cluster_undesired Undesired Oxidation Pathway Catechol Catechol Catecholate Catecholate Anion Catechol->Catecholate - H+ Base Base (e.g., K2CO3) Dihaloalkane 1,2-Dihaloalkane Benzodioxane 1,4-Benzodioxane (Product) Oxygen O2 (Atmospheric) Quinone o-Quinone Catecholate->Benzodioxane + 1,2-Dihaloalkane (Fast, Inert Atm.) Catecholate->Quinone + O2 (Slow, in Air) Polymer Polymeric Byproducts (Dark Tar) Quinone->Polymer

Caption: Competing reaction pathways in 1,4-benzodioxane synthesis.

References

characterization issues with 1,4-Benzodioxane-6-carboxylic Acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,4-Benzodioxane-6-carboxylic Acid Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common characterization and synthesis challenges.

Section 1: Synthesis and Purification

This section addresses common hurdles encountered during the synthesis and purification of this compound analogs.

Frequently Asked Questions (FAQs)

Question: My yield for the 1,4-benzodioxane (B1196944) ring formation is very low. What are the common pitfalls?

Answer: Low yields in the cyclization step, often involving the reaction of a catechol precursor with an electrophile like 1,2-dibromoethane, are a frequent issue. Key factors to optimize include:

  • Base and Solvent System: The choice of base and solvent is critical. Potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or DMF is commonly used. Ensure the base is anhydrous and of high quality.[1][2][3]

  • Reaction Temperature: The reaction often requires heating or reflux to proceed at a reasonable rate. Monitor the temperature closely to avoid decomposition of starting materials or products.

  • Purity of Starting Materials: Ensure your catechol starting material (e.g., a gallic acid derivative) is pure. Impurities can interfere with the reaction.[1][3]

  • Stoichiometry: While an excess of the dihaloalkane is often used, a large excess can lead to side products. Experiment with molar ratios to find the optimal balance.

Question: I am having difficulty purifying my final compound. Column chromatography results in significant product loss, and the compound won't crystallize.

Answer: Purification of benzodioxane derivatives can indeed be challenging.[4][5] If standard crystallization fails, consider the following:

  • Trituration: Before attempting column chromatography, try triturating the crude product with a solvent in which the desired compound is sparingly soluble but impurities are highly soluble (e.g., hexane, diethyl ether).[3][4] This can remove many impurities and sometimes induce crystallization.

  • Column Chromatography Solvent System: Systematically screen solvent systems using Thin Layer Chromatography (TLC). A common starting point for these analogs is a gradient of ethyl acetate (B1210297) in hexane.[3] For more polar analogs, like amides, adding a small percentage of methanol (B129727) to dichloromethane (B109758) (e.g., 5% MeOH in DCM) can be effective.[3]

  • Acid/Base Extraction: If your analog has acidic (like the carboxylic acid) or basic (like an amine) functional groups, an aqueous acid/base workup can effectively remove complementary impurities.

Question: The hydrolysis of the methyl ester to the carboxylic acid is incomplete. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis is often due to insufficient reaction time or suboptimal conditions. For robust hydrolysis of the methyl ester on the benzodioxane core, consider refluxing with a strong base like 2N NaOH in methanol for an extended period, such as 8 hours, to ensure the reaction goes to completion.[1][3] Following the reaction, the mixture must be carefully acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid product.[1][3]

Experimental Workflow: Synthesis of Amide Analogs

The following diagram outlines a common multi-step synthesis workflow for creating a library of this compound amide analogs starting from a substituted catechol.[1][2][3]

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amide Coupling A Substituted Catechol (e.g., Methyl Gallate) B 1,4-Benzodioxane Ring Formation (e.g., + 1,2-Dibromoethane, K2CO3) A->B C Ester Derivative B->C Purification D Carboxylic Acid Formation (e.g., + NaOH, then HCl) C->D E Acid Chloride Formation (e.g., + Oxalyl or Thionyl Chloride) D->E Isolation F Amide Analog Library (+ Primary/Secondary Amines) E->F G Characterization (NMR, MS, FTIR) F->G Final Purification (Chromatography/Trituration)

Caption: General workflow for synthesizing this compound amides.

Section 2: Spectroscopic Characterization

This section focuses on troubleshooting common issues related to NMR and Mass Spectrometry data.

Frequently Asked Questions (FAQs)

Question: In the ¹H NMR spectrum, I can't find the signal for my carboxylic acid proton. Is my sample impure?

Answer: Not necessarily. The carboxylic acid proton is acidic and can exchange with trace amounts of water (D₂O) in the NMR solvent (like DMSO-d₆ or CDCl₃). This can cause the peak to broaden significantly or disappear entirely. To confirm its presence, you can try:

  • Using a very dry solvent: Ensure your NMR solvent is fresh and anhydrous.

  • D₂O exchange: Add a drop of D₂O to your NMR tube and re-acquire the spectrum. The disappearance of a broad peak is a strong indication that it was the acidic proton.

  • Low-temperature NMR: Running the experiment at a lower temperature can sometimes slow down the exchange rate and result in a sharper signal.

Question: The proton signals for the dioxane ring (at positions 2 and 3) in my ¹H NMR spectrum are not clear multiplets between 4.25-4.30 ppm as reported in the literature. What could be the issue?

Answer: While the literature suggests a characteristic multiplet between 4.25-4.30 ppm for the two methylene (B1212753) groups of the dioxane ring, deviations can occur.[1][3]

  • Conformational Restriction: Bulky substituents on the benzodioxane ring or in the side chain can restrict the conformation of the dioxane ring, leading to a more complex and less "classic" splitting pattern.

  • Solvent Effects: The choice of NMR solvent can influence chemical shifts. Compare your data to literature values obtained in the same solvent.

  • Chirality: If your molecule is chiral, the methylene protons can become diastereotopic, leading to a more complex set of signals (e.g., an AB quartet or even more complex multiplets).

Question: My high-resolution mass spectrometry (HRMS) data shows an unexpected M+2 peak. What does this indicate?

Answer: A prominent M+2 peak is a classic indicator of the presence of either a chlorine or a bromine atom in your molecule.

  • Bromine: If your molecule contains one bromine atom, you will observe M+ and M+2 peaks in an approximate 1:1 ratio.[4]

  • Chlorine: If your molecule contains one chlorine atom, the M+ and M+2 peaks will be in an approximate 3:1 ratio. This is a useful diagnostic tool, especially if you have used reagents like thionyl chloride or oxalyl chloride in a previous step.[5][6]

Data Tables: Expected Characterization Values

For reference, the following tables summarize typical spectroscopic data for the core this compound structure.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (Solvent: DMSO-d₆ or CDCl₃. Shifts are approximate and can vary based on substitution.)

Atom/Group ¹H NMR (ppm) ¹³C NMR (ppm) Notes
Dioxane CH₂ (C2, C3)4.25 - 4.30 (m, 4H)~64Often appears as a multiplet.[1][3]
Aromatic CH (C5)~7.3 - 7.5 (d)~122
Aromatic CH (C7)~7.3 - 7.5 (dd)~118
Aromatic CH (C8)~6.9 (d)~117
Carboxylic Acid COOH12.0 - 13.0 (br s)~167Peak can be very broad or absent.
Carbonyl C=O (Amide)-~164For amide derivatives.[1][3]

Table 2: Common Adducts in High-Resolution ESI-MS (Based on a molecular formula of C₉H₈O₄, Monoisotopic Mass: 180.0423 u)

Adduct Calculated m/z
[M+H]⁺181.0495
[M+Na]⁺203.0315
[M+K]⁺219.0054
[M-H]⁻179.0350
[M+HCOO]⁻225.0405

Section 3: Troubleshooting and Protocols

This section provides a logical troubleshooting workflow and a sample experimental protocol.

Troubleshooting Workflow: Identifying an Unknown Impurity

If your characterization data (e.g., NMR, LC-MS) shows significant unknown peaks, use the following decision-making workflow.

G start Unexpected Peak(s) in NMR or LC-MS check_sm Is the peak present in the starting materials? start->check_sm yes_sm Yes check_sm->yes_sm  Yes no_sm No check_sm->no_sm No   analyze_ms Analyze MS Data (m/z, Isotope Pattern) common_side_product Does m/z match a common side product or reagent? analyze_ms->common_side_product yes_side_product Yes common_side_product->yes_side_product  Yes no_side_product No common_side_product->no_side_product No   repurify Re-purify sample (e.g., different column solvent system) structural_elucidation Perform structural elucidation (2D NMR, HRMS fragmentation) purify_sm Purify Starting Material yes_sm->purify_sm no_sm->analyze_ms yes_side_product->repurify no_side_product->structural_elucidation

References

Technical Support Center: Synthesis of 1,4-Benzodioxane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1,4-Benzodioxane-6-carboxylic Acid, with a focus on scaling up production.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most commonly cited starting materials are gallic acid and 3,4-dihydroxybenzaldehyde (B13553).[1][2] The choice of starting material can influence the overall synthetic strategy, number of steps, and potential impurities.

Q2: I am seeing low yields in the ring-formation step to create the 1,4-benzodioxane (B1196944) structure. What are the possible causes and solutions?

A2: Low yields in the Williamson ether synthesis to form the dioxane ring can be due to several factors:

  • Insufficient base: Ensure that at least two equivalents of a suitable base, such as potassium carbonate (K₂CO₃), are used to deprotonate both phenolic hydroxyl groups.

  • Reaction temperature: The reaction typically requires heating (reflux). Ensure the reaction mixture reaches and maintains the appropriate temperature for a sufficient duration.

  • Purity of reagents: The presence of water or other nucleophiles can lead to side reactions with 1,2-dibromoethane (B42909). Ensure all reagents and solvents are dry.

  • Side reactions: Polymerization of the catechol starting material or elimination reactions of 1,2-dibromoethane can occur. Controlled addition of the alkylating agent at an elevated temperature might mitigate these side reactions.

Q3: During the oxidation of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde to the carboxylic acid, I am observing the formation of byproducts. How can I improve the selectivity?

A3: When using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), over-oxidation or side reactions can be a concern.[2]

  • Temperature control: The oxidation is exothermic. It is crucial to control the temperature by slow, portion-wise addition of the oxidant and external cooling if necessary. A temperature range of 70-80°C has been reported, followed by a reflux period.[2]

  • Stoichiometry: Use a carefully measured amount of the oxidizing agent. Excess oxidant will lead to unwanted side products.

  • pH control: The reaction is typically performed in an aqueous solution. Maintaining the appropriate pH can be critical for selectivity. The work-up procedure involves alkalization, filtration, and then acidification to precipitate the product.[2]

Q4: I am having difficulty with the purification of the final product at a larger scale. What are the recommended procedures?

A4: Purification of this compound can be challenging due to its polarity.

  • Recrystallization: This is often the most effective method for purifying the final carboxylic acid on a large scale. Suitable solvent systems should be determined at a small scale first.

  • Washing: After precipitation by acidification, thoroughly washing the crude product with cold water helps remove inorganic salts.[1][2]

  • Column chromatography: While effective at a small scale, it can be cumbersome and expensive for large-scale purification of the final product. It is more commonly used for intermediates.[1][3]

Q5: Are there any specific safety precautions I should take when scaling up this synthesis?

A5: Yes, several safety considerations are important:

  • 1,2-dibromoethane: This is a toxic and carcinogenic substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Oxidation step: The oxidation with potassium permanganate can be highly exothermic. Ensure proper temperature monitoring and control to prevent runaway reactions.

  • Pressure build-up: When running reactions under reflux for extended periods in large reactors, ensure proper pressure relief systems are in place.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Incomplete reaction in the formation of the benzodioxane ring Insufficient reaction time or temperature.Monitor the reaction by TLC. If starting material is still present, consider extending the reflux time. Ensure the internal temperature of the reactor is at the desired level.
Formation of a dark, tarry substance during ring formation Polymerization of the starting catechol or subsequent intermediates.Consider using a higher dilution. Add the 1,2-dibromoethane slowly to the heated reaction mixture to maintain a low instantaneous concentration.
Low yield after hydrolysis of the ester intermediate Incomplete hydrolysis.Ensure a sufficient excess of the base (e.g., NaOH) is used and that the reaction is heated for an adequate amount of time (e.g., 8 hours at reflux).[1] Monitor by TLC until the ester starting material is fully consumed.
Product oiling out during recrystallization The solvent system is not optimal, or impurities are depressing the melting point.Try a different solvent or a mixture of solvents. A pre-purification step, such as a wash with a non-polar solvent to remove less polar impurities, might be beneficial.
Difficulty filtering the product after precipitation Very fine particles are formed.Allow the precipitated product to digest (stand) for some time, which may lead to larger crystal formation. Using a filter aid might also be helpful.

Experimental Protocols

Synthesis via Gallic Acid Derivative

This multi-step synthesis starts with the commercially available gallic acid.[1][4]

  • Esterification: Gallic acid is first converted to its methyl ester, methyl 3,4,5-trihydroxybenzoate, by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid.[1][5]

  • Formation of the 1,4-Benzodioxane Ring: The resulting methyl ester is reacted with an excess of 1,2-dibromoethane in the presence of potassium carbonate in acetone (B3395972) under reflux to form the 6,8-disubstituted-1,4-benzodioxane.[1][4]

  • Further Functionalization (if required): The search results describe further modification at the 8-position at this stage.[1]

  • Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide (B78521) in methanol, followed by acidification.[1]

Synthesis via 3,4-Dihydroxybenzaldehyde

This two-step synthesis is suitable for producing the target compound directly.[2]

  • Ring Closing Reaction: 3,4-dihydroxybenzaldehyde is reacted with 1,2-dibromoethane under alkaline conditions to yield the intermediate 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

  • Oxidation: The intermediate aldehyde is then oxidized to this compound using an aqueous solution of potassium permanganate. The reaction is heated, and upon completion, the product is isolated by filtration and acidification of the filtrate. A yield of 90% for this step has been reported.[2]

Quantitative Data Summary

ParameterSynthesis from Gallic Acid DerivativeSynthesis from 3,4-DihydroxybenzaldehydeReference
Starting Material Gallic Acid3,4-Dihydroxybenzaldehyde[1][2]
Key Intermediate Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1][6]dioxine-6-carboxylate2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde[1][2]
Yield of Ring Formation 45% (for a related 6,8-disubstituted derivative)Not explicitly stated, but overall process is described as high yield.[1][2]
Oxidizing Agent Not applicablePotassium Permanganate (KMnO₄)[2]
Yield of Oxidation Not applicable90%[2]
Overall Yield Average yield of 43% for subsequent amide derivatives.Described as high chemical yield, suitable for industrial production.[2][4]
Number of Steps Multiple stepsTwo main steps[1][2]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_route1 Route 1 cluster_route2 Route 2 start1 Gallic Acid ester Esterification start1->ester start2 3,4-Dihydroxy- benzaldehyde ring2 Ring Formation with 1,2-dibromoethane start2->ring2 ring1 Ring Formation with 1,2-dibromoethane ester->ring1 hydrolysis Hydrolysis ring1->hydrolysis qc1 QC: TLC/HPLC ring1->qc1 purification Purification (Recrystallization/ Washing) hydrolysis->purification oxidation Oxidation (KMnO4) ring2->oxidation oxidation->purification qc2 QC: TLC/HPLC oxidation->qc2 product 1,4-Benzodioxane-6- carboxylic Acid qc3 QC: Melting Point, NMR, HPLC product->qc3 purification->product

Caption: Synthetic routes to this compound.

troubleshooting_guide cluster_ring Ring Formation Issues cluster_oxidation Oxidation/Hydrolysis Issues start Low Yield or Impure Product check_reaction_step Identify the problematic step: Ring Formation or Oxidation/Hydrolysis? start->check_reaction_step ring_cause1 Incomplete Reaction? check_reaction_step->ring_cause1 Ring Formation ring_cause2 Side Product Formation? check_reaction_step->ring_cause2 Ring Formation ox_cause1 Incomplete Conversion? check_reaction_step->ox_cause1 Oxidation/ Hydrolysis ox_cause2 Over-oxidation? check_reaction_step->ox_cause2 Oxidation/ Hydrolysis ring_sol1 Increase Temperature or Time. Check Reagent Stoichiometry. ring_cause1->ring_sol1 check_purification Is the issue during purification? ring_sol1->check_purification ring_sol2 Ensure Dry Solvents. Slowly Add Alkylating Agent. ring_cause2->ring_sol2 ring_sol2->check_purification ox_sol1 Extend Reaction Time. Ensure Sufficient Reagent. ox_cause1->ox_sol1 ox_sol1->check_purification ox_sol2 Control Temperature. Add Oxidant Portion-wise. ox_cause2->ox_sol2 ox_sol2->check_purification pur_cause Oiling out or Poor Recovery? check_purification->pur_cause Yes pur_sol Optimize Recrystallization Solvent. Wash Crude Product Thoroughly. pur_cause->pur_sol

Caption: Troubleshooting logic for synthesis scale-up.

References

Validation & Comparative

Structure-Activity Relationship of 1,4-Benzodioxane-6-Carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane (B1196944) scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, exhibiting a wide range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,4-benzodioxane-6-carboxylic acid analogs, focusing on their potential as α-adrenergic receptor antagonists, anti-inflammatory agents, and anticancer therapeutics. The information presented is based on available experimental data to guide further research and drug development efforts in this area.

I. Activity at α-Adrenergic Receptors

The 1,4-benzodioxane moiety is a core component of several known α-adrenergic antagonists, such as Doxazosin.[1] Research in this area has explored how modifications to the 1,4-benzodioxane ring and its substituents influence affinity and selectivity for α-adrenoceptor subtypes.

Structure-Activity Relationship Summary:
  • Substitution on the Dioxane Ring: The nature and position of substituents on the dioxane portion of the molecule can significantly impact α-adrenoceptor affinity and selectivity.

  • Amine Functionality: For many α-adrenoceptor antagonists, a basic amine moiety is crucial for interaction with the receptor. The nature of this amine and the length and composition of the linker attaching it to the benzodioxane core are key determinants of activity.

  • Aryl and Alkyl Substituents: The introduction of aryl or alkyl groups at various positions on the benzodioxane scaffold has been shown to modulate α1-adrenoceptor blocking activity.[2]

The following diagram illustrates a general workflow for evaluating the α-adrenergic antagonist activity of new chemical entities.

experimental_workflow_alpha_antagonist cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of 1,4-Benzodioxane Analogs Binding_Assay Radioligand Binding Assay (e.g., [3H]prazosin) Synthesis->Binding_Assay Test Compounds Functional_Assay Functional Assay (e.g., isolated tissue contraction) Synthesis->Functional_Assay Test Compounds Ki_Determination Determination of Ki values Binding_Assay->Ki_Determination pA2_Determination Determination of pA2 values Functional_Assay->pA2_Determination SAR_Analysis SAR Analysis Ki_Determination->SAR_Analysis pA2_Determination->SAR_Analysis

General workflow for screening α-adrenergic antagonists.
Experimental Protocols:

Radioligand Binding Assay for α1-Adrenoceptors:

  • Source: Membranes from cells expressing cloned human α1A, α1B, and α1D adrenoceptors.

  • Radioligand: [3H]prazosin.

  • Procedure: Cell membranes are incubated with various concentrations of the test compounds and a fixed concentration of [3H]prazosin. Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine). After incubation, the membranes are washed, and the bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

II. Anti-inflammatory Activity

Certain 1,4-benzodioxane derivatives have demonstrated notable anti-inflammatory properties. A key finding is the importance of the position of the acidic functional group on the benzodioxane ring.

Structure-Activity Relationship Summary:
  • Positional Isomerism: Studies have shown that the position of the acetic acid group is critical for anti-inflammatory activity. For instance, (2,3-dihydrobenzo[1][3]dioxin-6-yl)acetic acid displays optimal activity, whereas the corresponding regioisomer with the acetic acid substituent at the 2-position shows mediocre anti-inflammatory effects.[1][4]

The signaling pathway for inflammation often involves pro-inflammatory cytokines and enzymes like COX-2. The diagram below illustrates a simplified inflammatory signaling pathway that can be targeted by anti-inflammatory drugs.

inflammatory_pathway Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage / Immune Cell Stimulus->Cell NFkB NF-κB Activation Cell->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 Expression NFkB->COX2 Inflammation Inflammation Cytokines->Inflammation Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation

Simplified inflammatory signaling pathway.
Experimental Protocols:

In Vivo Carrageenan-Induced Rat Paw Edema Assay:

  • Animals: Male Wistar rats.

  • Procedure: A sub-plantar injection of carrageenan is administered to the right hind paw of the rats to induce edema. The test compounds or a reference drug (e.g., ibuprofen) are administered orally or intraperitoneally prior to the carrageenan injection. The paw volume is measured at various time points after the induction of inflammation using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group.

III. Anticancer Activity

The 1,4-benzodioxane scaffold has been incorporated into molecules designed as potential anticancer agents. Modifications of the 6-carboxylic acid group, such as the formation of hydrazones, have yielded compounds with cytotoxic activity against various cancer cell lines.

Structure-Activity Relationship of this compound Hydrazone Analogs:

A study on a series of 1,4-benzodioxane-based hydrazones revealed that the nature of the aromatic aldehyde condensed with the 1,4-benzodioxane-6-hydrazide influences the anticancer activity. While a comprehensive SAR for a large series is not available, specific substitutions have shown promising results.

Table 1: Anticancer Activity of Selected this compound Hydrazone Analogs

Compound IDR Group on HydrazoneBiological Target/ActivityIC50 / GI50 (µM)
Compound 54-methoxybenzylideneAcetylcholinesterase Inhibition1.228 ± 1.63 (µg/mL)
β-glucosidase Inhibition0.37 ± 3.06 (µg/mL)
Peroxidase Inhibition2.009 ± 3.19 (µg/mL)
Compound 7Thiophene-2-ylmethyleneGeneral Biological ActivityData not specified

Data extracted from a study on benzodioxane carboxylic acid-based hydrazones. Note that the IC50 values for Compound 5 are reported in µg/mL.[5]

The following diagram outlines the synthetic route to this compound hydrazone analogs.

synthesis_hydrazones Start 1,4-Benzodioxane- 6-carboxylic acid Ester Methyl 1,4-benzodioxane- 6-carboxylate Start->Ester Esterification (MeOH, H2SO4) Hydrazide 1,4-Benzodioxane- 6-carbohydrazide Ester->Hydrazide Hydrazinolysis (Hydrazine hydrate) Hydrazone 1,4-Benzodioxane-based Hydrazone Analogs Hydrazide->Hydrazone Condensation (Aryl aldehydes)

Synthetic pathway to 1,4-benzodioxane-based hydrazones.
Experimental Protocols:

MTT Assay for Cytotoxicity:

  • Cell Lines: A panel of human cancer cell lines.

  • Procedure: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

IV. Synthesis of this compound Amide Analogs

A library of this compound amide analogs has been synthesized, providing a platform for future biological screening.[1][4] The general synthetic approach starts from gallic acid.

Table 2: Representative this compound Amide Analogs Synthesized

Compound IDR Group on Amide Nitrogen
18H
19Methyl
20Ethyl
21Propyl
22Butyl
23Phenyl
244-Fluorophenyl
254-Chlorophenyl
264-Bromophenyl
274-Iodophenyl
284-Methylphenyl
294-Methoxyphenyl
304-Nitrophenyl
31Pyridin-3-yl
32Emetine conjugate

This table lists a selection of the synthesized analogs as described by Idris et al., 2022. Biological activity data for this specific series was not provided in the publication.[1][4]

The synthesis of these amide analogs involves a multi-step process, which is depicted in the following workflow.

synthesis_amides Gallic_Acid Gallic Acid Esterification Methyl 3,4,5-trihydroxybenzoate Gallic_Acid->Esterification Esterification Benzodioxane_Formation 6,8-disubstituted- 1,4-benzodioxane Esterification->Benzodioxane_Formation Reaction with 1,2-dibromoethane Thia_Analog Sulfide Derivative Benzodioxane_Formation->Thia_Analog Reaction with mercaptans Hydrolysis Carboxylic Acid Thia_Analog->Hydrolysis Base-induced hydrolysis Acid_Chloride Acid Chloride Hydrolysis->Acid_Chloride Conversion with oxalyl chloride Amide_Formation 1,4-Benzodioxane-6-carboxylic acid amide analogs Acid_Chloride->Amide_Formation Reaction with primary/secondary amines

Synthesis of this compound amides.

Conclusion

The this compound scaffold and its derivatives represent a promising area for the development of new therapeutic agents. The available data, although not fully comprehensive for a direct comparative analysis of a homologous series of 6-carboxylic acid analogs, indicates that modifications at the 6-position and other sites on the benzodioxane ring system can significantly influence biological activity. The position of the acidic or amide functionality is crucial for anti-inflammatory and potentially other activities. Further systematic studies, involving the synthesis and biological evaluation of a broader range of analogs, are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for optimization in drug discovery programs targeting α-adrenergic receptors, inflammation, and cancer.

References

Unveiling the Anticancer Potential of 1,4-Benzodioxane-6-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane (B1196944) scaffold has emerged as a promising framework in the design of novel anticancer agents. Derivatives of 1,4-Benzodioxane-6-carboxylic Acid, in particular, have demonstrated significant potential in preclinical studies. This guide provides a comparative analysis of their anticancer mechanisms, supported by available experimental data, to aid in the ongoing research and development of this class of compounds.

Comparative Efficacy: Cytotoxicity Across Cancer Cell Lines

Various derivatives of the 1,4-benzodioxane structure have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized below to provide a comparative overview of their potency.

Table 1: Cytotoxic Activity (IC50 in µM) of 1,4-Benzodioxane-Imidazolium Salt Hybrid Compounds [1]

CompoundK562 (Leukemia)SMMC-7721 (Hepatocellular Carcinoma)A-549 (Lung Cancer)
Compound 25 1.061.838.31
Cisplatin 4.778.6312.5

Table 2: Growth Inhibitory Activity (GI50 in µM) of 1,4-Benzodioxane-Hydrazone Derivatives

CompoundMDA-MB-435 (Melanoma)M14 (Melanoma)SK-MEL-2 (Melanoma)UACC-62 (Melanoma)Average (56 cell lines)
Compound 7e 0.200.460.570.276.92

Note: The MDA-MB-435 cell line is now known to be of melanoma origin, not breast cancer as previously described.[2][3]

Unraveling the Mechanism of Action

The anticancer effects of this compound derivatives appear to be multifactorial, primarily involving the induction of apoptosis and cell cycle arrest. Furthermore, inhibition of key signaling pathways such as the mTOR pathway has been identified for some derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects. Studies have shown that certain 1,4-benzodioxane derivatives can trigger this process. For instance, a hybrid of 1,4-benzodioxane and imidazolium (B1220033) salt, compound 25, was found to induce apoptosis in SMMC-7721 cells[1]. While detailed Western blot data from this specific study is not publicly available, the general mechanism of apoptosis involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of a cascade of caspases.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) DISC DISC Death Receptors (Fas, TNFR)->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Bax/Bak Bax/Bak Bax/Bak->Mitochondrion permeabilization Bcl-2/Bcl-xL Bcl-2/Bcl-xL Bcl-2/Bcl-xL->Bax/Bak Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 1,4-Benzodioxane Derivatives 1,4-Benzodioxane Derivatives 1,4-Benzodioxane Derivatives->Bax/Bak promotes 1,4-Benzodioxane Derivatives->Bcl-2/Bcl-xL inhibits Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis cleavage of cellular substrates

Fig. 1: Proposed Apoptotic Signaling Pathway
Cell Cycle Arrest

Disruption of the normal cell cycle is another key strategy for cancer therapy. 1,4-Benzodioxane derivatives have been shown to induce cell cycle arrest at different phases. For example, compound 25 induced G0/G1 arrest in SMMC-7721 cells[1]. In contrast, a 1,4-benzodioxane-hydrazone derivative, compound 7e, was reported to cause S-phase arrest in MDA-MB-435 cells. This suggests that structural modifications to the 1,4-benzodioxane core can alter the specific phase of cell cycle arrest.

cluster_G1_S G1/S Checkpoint cluster_S_phase S Phase G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Cyclin D/CDK4_6 Cyclin D/CDK4_6 pRb pRb Cyclin D/CDK4_6->pRb phosphorylates pRb->G1 arrest E2F E2F pRb->E2F DNA Replication DNA Replication DNA Replication->S arrest 1,4-Benzodioxane-Imidazolium Hybrids 1,4-Benzodioxane-Imidazolium Hybrids 1,4-Benzodioxane-Imidazolium Hybrids->Cyclin D/CDK4_6 inhibit 1,4-Benzodioxane-Hydrazone Derivatives 1,4-Benzodioxane-Hydrazone Derivatives 1,4-Benzodioxane-Hydrazone Derivatives->DNA Replication inhibit

Fig. 2: Cell Cycle Arrest Mechanisms
mTOR Pathway Inhibition

The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. The 1,4-benzodioxane-hydrazone derivative 7e has been identified as an inhibitor of mTOR kinase. Inhibition of the mTOR pathway can lead to a reduction in protein synthesis and cell proliferation, as well as the induction of autophagy.

Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Proliferation Cell Proliferation Protein Synthesis->Cell Proliferation 1,4-Benzodioxane-Hydrazone Derivatives 1,4-Benzodioxane-Hydrazone Derivatives 1,4-Benzodioxane-Hydrazone Derivatives->mTORC1 inhibit

References

A Comparative Analysis of 1,4-Benzodioxane Derivatives and Established COX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the cyclooxygenase (COX) inhibitory activity of select 1,4-benzodioxane (B1196944) derivatives against well-known non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is intended for researchers, scientists, and professionals in the field of drug discovery and development to facilitate an understanding of the potential of this chemical scaffold in the design of novel anti-inflammatory agents.

Introduction to COX Inhibition

Cyclooxygenase (COX) is a crucial enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins (B1171923). Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions such as gastrointestinal protection and platelet aggregation, and COX-2, which is inducible and predominantly involved in inflammation. The therapeutic action of NSAIDs is derived from their ability to inhibit these enzymes. While non-selective COX inhibitors can lead to gastrointestinal side effects due to the inhibition of COX-1, COX-2 selective inhibitors were developed to mitigate these risks.

Recent research has explored various heterocyclic compounds for their potential as more selective and potent COX inhibitors. Among these, derivatives of the 1,4-benzodioxane scaffold have shown promise. This guide compares the in vitro COX inhibitory performance of specific 1,4-benzodioxane derivatives to that of established drugs like Celecoxib and Indomethacin.

Comparative Inhibitory Activity

The following table summarizes the in vitro cyclooxygenase inhibition data for selected 1,4-benzodioxane derivatives compared to standard COX inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value corresponds to a higher inhibitory potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with a higher value indicating greater selectivity for COX-2.

CompoundTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Known COX Inhibitors
CelecoxibCOX-11530
COX-20.05
IndomethacinCOX-10.10.0016
COX-260
1,4-Benzodioxane Derivatives
N-(4-sulfamoylphenyl)-2-(1,4-benzodioxan-2-yl)acetamideCOX-1>100>100
COX-21.0
N-(5-methylisoxazol-3-yl)-2-(1,4-benzodioxan-2-yl)acetamideCOX-11.530
COX-20.05

Experimental Protocols

The following provides a generalized methodology for the in vitro determination of COX-1 and COX-2 inhibition, which is a standard approach in the field.

In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference drugs (e.g., Celecoxib, Indomethacin)

  • Tris-HCl buffer

  • Glutathione, hematin, and other co-factors

  • Enzyme immunoassay (EIA) kit for prostaglandin (B15479496) E2 (PGE2)

  • Microplate reader

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted in Tris-HCl buffer to the desired concentration.

  • Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the enzyme solution in a microplate for a defined period (e.g., 15 minutes) at room temperature to allow for binding. A range of concentrations is tested for each compound to determine the dose-response relationship.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid to the enzyme-inhibitor mixture.

  • Reaction Termination: After a specified incubation period (e.g., 10 minutes) at 37°C, the reaction is terminated by the addition of an acid solution (e.g., HCl).

  • Quantification of Prostaglandin Production: The amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA). The concentration of PGE2 is inversely proportional to the intensity of the colorimetric signal, which is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control sample containing no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the COX signaling pathway and a typical experimental workflow for evaluating COX inhibitors.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid releases COX_1_2 COX-1 / COX-2 Arachidonic_Acid->COX_1_2 substrate for PGG2 Prostaglandin G2 (PGG2) COX_1_2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates PLA2 Phospholipase A2 PLA2->Phospholipids acts on Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 activates NSAIDs NSAIDs / COX Inhibitors NSAIDs->COX_1_2 inhibit

Caption: The COX signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins and the inhibitory action of NSAIDs.

COX_Inhibition_Assay_Workflow start Start: Prepare Reagents prepare_enzyme Prepare COX-1 / COX-2 Enzyme Solution start->prepare_enzyme prepare_compounds Prepare Test Compounds & Controls start->prepare_compounds pre_incubation Pre-incubate Enzyme with Compounds prepare_enzyme->pre_incubation prepare_compounds->pre_incubation add_substrate Add Arachidonic Acid to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation terminate_reaction Terminate Reaction with Acid incubation->terminate_reaction quantify_pge2 Quantify PGE2 Production via EIA terminate_reaction->quantify_pge2 data_analysis Calculate % Inhibition & IC50 Values quantify_pge2->data_analysis end End: Comparative Analysis data_analysis->end

Caption: A generalized workflow for an in vitro COX inhibition assay used to determine the IC50 values of test compounds.

spectroscopic comparison between 1,4-Benzodioxane-6-carboxylic Acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 1,4-Benzodioxane-6-carboxylic Acid with its key precursors, 1,4-benzodioxan and 1,4-dioxane (B91453). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The guide includes a summary of key spectroscopic data, detailed experimental protocols for both synthesis and analysis, and visualizations of the chemical structures and reaction pathways.

Spectroscopic Data Summary

The following tables summarize the key infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for 1,4-dioxane, 1,4-benzodioxan, and this compound. This data is essential for distinguishing the final product from its precursors based on the presence and absence of specific functional groups.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
1,4-Dioxane ~2965-2849, ~1457, ~1119C-H stretching, C-H bending, C-O-C symmetric stretching[1]
1,4-Benzodioxan ~3050, ~2950-2850, ~1500, ~1250, ~1100Aromatic C-H stretch, Aliphatic C-H stretch, C=C aromatic ring stretch, Aryl-O stretch, C-O-C stretch
This compound ~3400-2400 (broad), ~1674, ~1591, ~1269, ~1125O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C=C aromatic ring stretch, Aryl-O stretch, C-O-C stretch[2][3]

Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1,4-Dioxane ~3.69s8H-O-CH₂-CH₂-O-[4]
1,4-Benzodioxan ~4.25, ~6.85s, s4H, 4H-O-CH₂-CH₂-O-, Ar-H
This compound ~4.30, ~6.90, ~7.50, ~7.65, ~11.5 (broad)s, d, dd, d, s4H, 1H, 1H, 1H, 1H-O-CH₂-CH₂-O-, Ar-H, Ar-H, Ar-H, -COOH

Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
1,4-Dioxane ~67.0-O-CH₂-CH₂-O-[5]
1,4-Benzodioxan ~64.5, ~117.0, ~121.5, ~143.5-O-CH₂-CH₂-O-, Ar-C, Ar-C, Ar-C-O
This compound ~64.5, ~117.5, ~118.0, ~122.0, ~125.0, ~143.0, ~148.0, ~172.0-O-CH₂-CH₂-O-, Ar-C, Ar-C, Ar-C, Ar-C, Ar-C-O, Ar-C-O, -COOH

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound from 1,4-benzodioxan and for the acquisition of the spectroscopic data.

Synthesis of this compound

This two-step procedure involves the Friedel-Crafts acylation of 1,4-benzodioxan followed by a haloform reaction to yield the carboxylic acid.

Step 1: Acetylation of 1,4-Benzodioxan

  • To a stirred solution of 1,4-benzodioxan (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (1.1 equivalents).

  • Slowly add acetyl chloride (1.1 equivalents) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 6-acetyl-1,4-benzodioxan.

Step 2: Haloform Reaction

  • Dissolve the 6-acetyl-1,4-benzodioxan (1 equivalent) in a suitable solvent like dioxane or tetrahydrofuran.

  • Add a freshly prepared solution of sodium hypobromite (B1234621) (excess) to the stirred solution at room temperature.

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Quench the excess hypobromite with a solution of sodium bisulfite.

  • Acidify the mixture with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to yield this compound.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: IR spectra were obtained on a Perkin Elmer PE 100 spectrometer with an Attenuated Total Reflectance (ATR) window.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were performed on a Bruker Avance 400 MHz spectrometer.[2] Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[4][5]

Visualizing the Molecular Structures and Synthesis

The following diagrams, generated using the DOT language, illustrate the molecular structures of the compounds and the synthetic pathway.

cluster_dioxane 1,4-Dioxane cluster_benzodioxan 1,4-Benzodioxan cluster_acid This compound dioxane dioxane benzodioxan benzodioxan acid acid

Caption: Molecular structures of the compared compounds.

G 1,4-Benzodioxan 1,4-Benzodioxan 6-Acetyl-1,4-benzodioxan 6-Acetyl-1,4-benzodioxan 1,4-Benzodioxan->6-Acetyl-1,4-benzodioxan CH3COCl, AlCl3 This compound This compound 6-Acetyl-1,4-benzodioxan->this compound 1. NaOBr 2. H3O+

Caption: Synthetic pathway to this compound.

References

In Vivo Efficacy of a Novel 1,4-Benzodioxane Derivative in Skin Cancer: A Comparative Analysis with Standard Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals in oncology now have access to a comparative guide on the in vivo efficacy of a promising 1,4-benzodioxane-6-carboxylic acid derivative, compound 7e, against established standard-of-care chemotherapeutic agents, 5-fluorouracil (B62378) and cisplatin (B142131), for the treatment of skin cancer. This guide provides a comprehensive overview of the available preclinical data, detailed experimental methodologies, and insights into the underlying signaling pathways.

A recent study has highlighted the potential of a novel 1,4-benzodioxane-hydrazone derivative, designated as compound 7e, in a murine model of skin cancer. The compound was shown to be effective in ameliorating skin cancer when administered intraperitoneally at a dose of 20 mg/kg.[1] Mechanistic studies have identified compound 7e as an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation.[1]

While detailed quantitative in vivo data for compound 7e from the primary study is not publicly available, this guide consolidates the existing information and presents it alongside published data for the standard chemotherapeutic agents, 5-fluorouracil and cisplatin, in the widely utilized 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)/12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin carcinogenesis mouse model.

Comparative Efficacy Data

The following tables summarize the available in vivo efficacy data for the 1,4-benzodioxane-hydrazone derivative 7e and the standard drugs, 5-fluorouracil and cisplatin. It is important to note the absence of direct head-to-head comparative studies necessitates a cross-study comparison.

Table 1: In Vivo Efficacy of 1,4-Benzodioxane-Hydrazone Derivative 7e in a Skin Cancer Mouse Model

CompoundDosage and AdministrationAnimal ModelKey Findings (Qualitative)Putative Mechanism of ActionReference
1,4-Benzodioxane-hydrazone 7e20 mg/kg, intraperitonealSkin Cancer Mouse ModelDemonstrated safety and efficacy in ameliorating skin cancer.mTOR kinase inhibitor (IC50 = 5.47 µM, in vitro)[1]

Table 2: In Vivo Efficacy of Standard Drugs in the DMBA/TPA-Induced Skin Cancer Mouse Model

DrugDosage and AdministrationAnimal ModelTumor Incidence ReductionTumor Volume/Multiplicity ReductionReference
5-Fluorouracil (Topical) 1%, 2%, and 5% cream applied for 4 weeksDMBA/Croton oil-induced skin papilloma in miceNot specifiedStatistically significant decrease in the cumulative number of papillomas (p<0.05).
Cisplatin 100 µg, weekly injections for 10 weeksDMBA/TPA-induced skin papilloma in miceNot specifiedInduced a 2.3-fold enhancement of conversion from papillomas to carcinomas.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the in vivo skin carcinogenesis model and the assessment of mTOR signaling inhibition.

DMBA/TPA-Induced Skin Carcinogenesis Protocol

This two-stage model is a standard method for inducing skin tumors in mice and was the likely model used to evaluate compound 7e.

  • Animal Model: Female Swiss albino or similar strain mice, 6-8 weeks old.

  • Initiation: A single topical application of 100 µg of DMBA dissolved in 100 µL of acetone (B3395972) to the shaved dorsal skin of the mice.

  • Promotion: Two weeks after initiation, 200 µL of TPA (5 µg in acetone) is applied topically twice a week for a period of 16-20 weeks.

  • Treatment: The test compound (e.g., 1,4-benzodioxane-hydrazone 7e) or standard drug is administered at the specified dosage and route. A vehicle control group receives the vehicle alone.

  • Tumor Assessment: The number and volume of tumors are measured weekly. Tumor volume can be calculated using the formula: V = 0.52 x (width)^2 x (length).

  • Endpoint: At the end of the study period, mice are euthanized, and tumor tissues are collected for histopathological and biochemical analysis.

In Vivo mTOR Signaling Inhibition Analysis by Western Blot

To confirm the mechanism of action of mTOR inhibitors like compound 7e in vivo, the phosphorylation status of key downstream targets of mTOR can be assessed in tumor tissues.

  • Tissue Homogenization: Tumor tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of mTOR downstream targets, such as p70S6K and 4E-BP1.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of mTOR pathway inhibition.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mtorc1 mTORC1 Complex cluster_downstream Downstream Effects cluster_inhibitor Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K activate Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 activate Energy Status Energy Status Energy Status->mTORC1 regulate Akt Akt PI3K->Akt activate Akt->mTORC1 activate p70S6K p70S6K mTORC1->p70S6K phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Cell Growth Cell Growth p70S6K->Cell Growth Proliferation Proliferation 4E-BP1->Proliferation regulates Compound 7e Compound 7e Compound 7e->mTORC1 inhibits

Caption: The mTOR signaling pathway and the inhibitory action of compound 7e.

Experimental_Workflow cluster_induction Tumor Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment cluster_moa Mechanism of Action A Shave Dorsal Skin of Mice B Topical Application of DMBA (Initiation) A->B C Topical Application of TPA (Promotion) B->C D Vehicle Control C->D E Compound 7e (20 mg/kg, i.p.) C->E F Standard Drug (e.g., 5-FU, Cisplatin) C->F G Weekly Measurement of Tumor Number and Volume D->G E->G F->G H Histopathological Analysis of Tumors G->H I Tumor Tissue Collection J Western Blot for p-mTOR, p-p70S6K, p-4E-BP1 I->J

Caption: Experimental workflow for in vivo efficacy testing.

Conclusion

The 1,4-benzodioxane-hydrazone derivative 7e represents a novel and promising candidate for the treatment of skin cancer, with a distinct mechanism of action targeting the mTOR pathway. While the currently available data indicates its in vivo efficacy, further studies providing detailed quantitative comparisons with standard-of-care agents like 5-fluorouracil and cisplatin are warranted. The experimental protocols and pathway information provided in this guide offer a framework for researchers to design and interpret future preclinical studies in this important area of oncology drug development.

References

A Comparative Analysis of the Cytotoxic Effects of 1,4-Benzodioxane-6-carboxylic Acid Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane (B1196944) scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2][3][4] Analogs of 1,4-Benzodioxane-6-carboxylic acid have emerged as a promising class of molecules with potential anticancer properties. This guide provides a comparative overview of the cytotoxic activity of these analogs against various cancer cell lines, supported by available experimental data. It also details the experimental protocols used for these cytotoxicity assays and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Cytotoxicity Data

The direct cytotoxic evaluation of this compound and its simple amide or ester analogs is not extensively documented in publicly available literature. However, research into more complex derivatives, such as hydrazones, has provided valuable insights into the potential of the 1,4-benzodioxane core in cancer therapy.

A notable study synthesized a series of 1,4-benzodioxane-hydrazone derivatives and evaluated their anti-proliferative activity. Among these, compound 7e demonstrated significant and broad-spectrum anticancer effects. The table below summarizes the growth inhibition data for this compound.

CompoundCancer Cell LineAssay TypeMeasurementValue (µM)Reference
Compound 7e Average (56 cell lines)Growth InhibitionGI₅₀6.92[5]
MDA-MB-435 (Melanoma)Growth InhibitionGI₅₀0.20[5]
M14 (Melanoma)Growth InhibitionGI₅₀0.46[5]
SK-MEL-2 (Melanoma)Growth InhibitionGI₅₀0.57[5]
UACC-62 (Melanoma)Growth InhibitionGI₅₀0.27[5]
mTOR KinaseEnzyme InhibitionIC₅₀5.47[5]

GI₅₀: The concentration of the drug that causes 50% inhibition of cell growth. IC₅₀: The concentration of the drug that causes 50% inhibition of a specific enzyme's activity.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound analogs is predominantly carried out using the MTT assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the concentration at which a compound inhibits 50% of cancer cell growth (IC₅₀ or GI₅₀).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours to allow the cells to attach and enter the exponential growth phase.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC₅₀ or GI₅₀ value from the dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for evaluating the cytotoxicity of the this compound analogs.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Cancer Cell Culture start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Prepare Serial Dilutions of Analogs seeding->compound_prep treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization readout Measure Absorbance solubilization->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50/GI50 calculation->ic50 end End ic50->end

Caption: Workflow of the in vitro cytotoxicity evaluation using the MTT assay.

Proposed Signaling Pathway for Anticancer Activity

Based on the findings for related 1,4-benzodioxane derivatives, a plausible mechanism of action involves the inhibition of the mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[5] The following diagram illustrates this proposed pathway.

G cluster_downstream Downstream Effects cluster_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound 1,4-Benzodioxane Analog (e.g., Compound 7e) mtor mTOR Kinase compound->mtor Inhibition s_phase S-Phase Arrest mtor->s_phase g2m_phase G2/M Phase Arrest mtor->g2m_phase caspase_activation Caspase Activation (e.g., Caspase-3, -8, -9) mtor->caspase_activation apoptosis Apoptosis s_phase->apoptosis leads to g2m_phase->apoptosis leads to caspase_activation->apoptosis

Caption: Proposed mechanism of action for cytotoxic 1,4-benzodioxane analogs.

References

Assessing the Selectivity of 1,4-Benzodioxane Derivatives for COX-1 vs. COX-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a critical goal in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of the constitutively expressed COX-1.[1][2] The 1,4-benzodioxane (B1196944) scaffold has emerged as a promising structure in the design of selective COX-2 inhibitors.[3][4] This guide provides a comparative analysis of various 1,4-benzodioxane derivatives, their selectivity for COX-1 versus COX-2, and the experimental protocols used for their evaluation.

Comparative Analysis of COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of several 1,4-benzodioxane and related benzodioxole derivatives against COX-1 and COX-2. The data, presented as IC50 values (the concentration required to inhibit 50% of enzyme activity), allows for a direct comparison of the potency and selectivity of these compounds. A higher selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates a greater selectivity for COX-2.

Compound IDDerivative ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
3k Phenylpiperazine derivative of 1,4-benzodioxan--Selective for COX-2[3]
3b Benzodioxole (Aryl acetate)1.121.30.862[5]
4d Benzodioxole (Aryl acetic acid)--1.809 (most selective in its series)[5]
4f Benzodioxole (Aryl acetic acid)0.725--[5]
4a Benzodioxole (Diazepine)--0.85[6]
4b Benzodioxole (Diazepine)0.363-Better than ketoprofen[6]
Ketoprofen Reference Drug--0.196 - 0.20[5][6]

Note: A hyphen (-) indicates that the specific data point was not provided in the cited source.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is crucial for assessing the selectivity of novel compounds. The following are detailed methodologies for key experiments cited in the evaluation of 1,4-benzodioxane derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is a common method to determine the potency of compounds in inhibiting the COX-1 and COX-2 isoforms.

Principle: The assay measures the peroxidase activity of the COX enzymes. The cyclooxygenase component of the enzyme converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2), which is then reduced to PGH2 by the peroxidase component. This peroxidase activity is colorimetrically or fluorometrically monitored by observing the oxidation of a probe in the presence of a heme cofactor.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • COX Probe (e.g., Amplex Red).

  • COX Cofactor (e.g., Hematin).

  • Arachidonic Acid (substrate).

  • Test compounds (1,4-benzodioxane derivatives) and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) dissolved in DMSO.

  • 96-well microplate (black for fluorescence).

  • Microplate reader (fluorescence or absorbance).

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX probe, cofactor, and arachidonic acid according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 75 µL COX Assay Buffer.

    • 1 µL COX Probe working solution.

    • 2 µL COX Cofactor working solution.

    • 10 µL of the test compound at various concentrations or a control inhibitor. For the enzyme control well, add 10 µL of DMSO.

    • Add 1 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.

  • Initiate Reaction: Start the reaction by adding 10 µL of the arachidonic acid working solution to each well.

  • Measurement: Immediately measure the fluorescence or absorbance in a kinetic mode at a specified temperature (e.g., 25°C) for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant environment for assessing COX inhibition as it accounts for protein binding and cell membrane permeability.

Principle: The assay measures the production of specific prostaglandins (B1171923) in human whole blood. COX-1 activity is assessed by measuring the production of thromboxane (B8750289) B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, during blood clotting. COX-2 activity is measured by the production of prostaglandin E2 (PGE2) after stimulation with lipopolysaccharide (LPS), which induces COX-2 expression.

Materials:

  • Freshly drawn human blood (with and without anticoagulant, e.g., heparin).

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds and control inhibitors dissolved in DMSO.

  • ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

Procedure for COX-1 Activity (TXB2 measurement):

  • Aliquot 1 mL of fresh, non-anticoagulated blood into tubes containing various concentrations of the inhibitor or DMSO (vehicle control).

  • Incubate the tubes at 37°C for 1 hour to allow for blood clotting.

  • Centrifuge the tubes to separate the serum.

  • Collect the serum and store it at -80°C until analysis.

  • Measure the concentration of TXB2 in the serum using a specific ELISA kit.[7][8]

Procedure for COX-2 Activity (PGE2 measurement):

  • Aliquot 1 mL of heparinized blood into tubes containing various concentrations of the inhibitor or DMSO.

  • Add LPS (final concentration of 10 µg/mL) to induce COX-2 expression.

  • Incubate the tubes at 37°C for 24 hours.

  • Centrifuge the tubes to separate the plasma.

  • Measure the concentration of PGE2 in the plasma using a specific ELISA kit.[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the COX signaling pathways and the general workflow for assessing the selectivity of 1,4-benzodioxane derivatives.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2, TXA2) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., PGE2, PGI2) PGH2_2->Prostaglandins_2 Physiological_Functions Physiological Functions (Stomach lining, platelet aggregation) Prostaglandins_1->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins_2->Inflammation_Pain Stimuli Inflammatory Stimuli Stimuli->COX2 Induces Expression PLA2 Phospholipase A2

Caption: Simplified COX-1 and COX-2 signaling pathways.

Experimental_Workflow Start Synthesized 1,4-Benzodioxane Derivatives In_Vitro_Screening In Vitro COX Inhibition Assay Start->In_Vitro_Screening Determine_IC50 Determine IC50 values for COX-1 and COX-2 In_Vitro_Screening->Determine_IC50 Calculate_SI Calculate Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) Determine_IC50->Calculate_SI Ex_Vivo_Assay Human Whole Blood Assay (Optional) Calculate_SI->Ex_Vivo_Assay Lead_Identification Identify Lead Compounds with High COX-2 Selectivity Calculate_SI->Lead_Identification High SI Ex_Vivo_Assay->Lead_Identification Further_Studies In Vivo Studies & SAR Analysis Lead_Identification->Further_Studies

Caption: Workflow for assessing COX-2 selectivity of derivatives.

References

head-to-head comparison of different synthetic routes to 1,4-Benzodioxane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of scaffold molecules is a critical starting point. 1,4-Benzodioxane-6-carboxylic acid is a valuable building block in medicinal chemistry. This guide provides a head-to-head comparison of two prominent synthetic routes to this compound, offering a clear overview of their respective methodologies, yields, and overall efficiency.

Comparative Analysis of Synthetic Pathways

Two primary synthetic routes for this compound have been identified and analyzed: a two-step synthesis commencing from 3,4-dihydroxybenzaldehyde (B13553) and a multi-step pathway beginning with gallic acid. The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their performance.

ParameterRoute 1: From 3,4-DihydroxybenzaldehydeRoute 2: From Gallic Acid
Starting Material 3,4-DihydroxybenzaldehydeGallic Acid
Number of Steps 23+
Key Intermediates 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehydeMethyl 3,4,5-trihydroxybenzoate (B8703473), Methyl 8-(substituted)-1,4-benzodioxane-6-carboxylate
Overall Yield High (estimated based on high-yield final step)Moderate
Key Reagents 1,2-dibromoethane (B42909), NaOH, KMnO4Methanol (B129727), H2SO4, 1,2-dibromoethane, K2CO3, NaOH
Reaction Conditions Reflux, 70-80°CReflux

Visualizing the Synthetic Pathways

The logical flow of each synthetic route, from starting materials to the final product, is illustrated below.

cluster_0 Route 1 cluster_1 Route 2 A1 3,4-Dihydroxybenzaldehyde B1 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde A1->B1 Ring Closure C1 This compound B1->C1 Oxidation A2 Gallic Acid B2 Methyl 3,4,5-trihydroxybenzoate A2->B2 Esterification C2 Methyl 8-(substituted)- 1,4-benzodioxane-6-carboxylate B2->C2 Cyclization D2 This compound C2->D2 Hydrolysis

Caption: Comparative logical flow of synthetic routes.

Experimental Protocols

Route 1: Synthesis from 3,4-Dihydroxybenzaldehyde

This two-step synthesis offers a more direct path to the target molecule.

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde [1]

  • To a 2L three-necked flask, add 55.2g of 3,4-dihydroxybenzaldehyde and a prepared solution of sodium hydroxide (B78521) (90g NaOH in 420mL water).

  • After stirring, slowly drip in 350g of 1,2-dibromoethane.

  • Add 5g of tetrabutylammonium (B224687) bromide and heat the mixture to reflux.

  • Monitor the reaction by TLC. After approximately 5 hours, the reaction is complete.

  • Cool the mixture, separate the layers, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and saturated sodium chloride solution, and then concentrate.

  • Recrystallize the crude product to obtain 25g of an off-white powder.

Step 2: Oxidation to this compound [1]

  • Add the 25g of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde from the previous step to 500mL of water and heat to 70-80°C.

  • Separately prepare a solution of 30g of potassium permanganate (B83412) (KMnO4) in 500mL of water.

  • Add the KMnO4 solution dropwise to the aldehyde solution over 40 minutes.

  • Heat the reaction mixture to reflux for 2 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and make it alkaline by adding a 10% KOH solution, followed by filtration.

  • Wash the filter cake with water until neutral.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate a white solid.

  • Filter, wash the solid with water, and dry to obtain 23g of this compound (90% yield for this step).[1]

Route 2: Synthesis from Gallic Acid

This multi-step route is often employed for the synthesis of various derivatives of this compound.[2][3]

Step 1: Esterification of Gallic Acid

  • The synthesis begins with the Fischer esterification of commercially available gallic acid in methanol with a catalytic amount of sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate.[2][3]

Step 2: Cyclization to form the 1,4-Benzodioxane Ring

  • The resulting methyl 3,4,5-trihydroxybenzoate is then reacted with an excess of 1,2-dibromoethane in the presence of potassium carbonate (K2CO3) in acetone.[2][4] This reaction is refluxed for 18 hours.[4]

  • This step yields a 6,8-disubstituted-1,4-benzodioxane intermediate with a reported yield of 45%.[2][4]

Step 3: Hydrolysis to this compound [2][4]

  • A solution of the methyl ester intermediate (e.g., 321.5 mg, 0.9850 mmol) and 2N NaOH (10 mL) in methanol (10 mL) is stirred and refluxed for 8 hours.[2][4]

  • The reaction mixture is concentrated under vacuum.

  • The resulting mixture is acidified with concentrated HCl to give a white precipitate.

  • The precipitate is filtered under suction, washed with water, and dried in a vacuum oven to obtain the final product.[2][4] This hydrolysis step has a reported yield of 75.4%.[4]

Head-to-Head Conclusion

The choice of synthetic route to this compound will largely depend on the specific needs of the researcher.

  • For direct and high-yield synthesis of the target carboxylic acid, the route starting from 3,4-dihydroxybenzaldehyde is superior. It involves fewer steps and demonstrates a very high yield in the final oxidation stage.

  • The route beginning with gallic acid, while longer and with a more moderate overall yield, offers greater flexibility for creating a library of derivatives. The intermediates in this pathway can be readily modified to produce a range of analogs, which is particularly useful in structure-activity relationship (SAR) studies.

Both routes utilize readily available starting materials and employ standard organic chemistry techniques. The selection of the optimal route will therefore be a balance between the desired final product, yield considerations, and the potential for analogue synthesis.

References

Safety Operating Guide

Proper Disposal of 1,4-Benzodioxane-6-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 1,4-Benzodioxane-6-carboxylic Acid must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential information on the proper disposal of this compound, in line with established safety protocols.

1. Hazard Identification and Safety Precautions

This compound is classified as a chemical that causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound. This includes protective gloves, eye protection (such as goggles or a face shield), and a dust mask (type N95 or equivalent).[2][3] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to prevent the dispersion of dust.[1]

2. Quantitative Data Summary

The following table summarizes key quantitative and safety information for this compound.

PropertyValueReference
CAS Number4442-54-0[1][2]
Molecular FormulaC₉H₈O₄[2]
Molecular Weight180.16 g/mol [2]
Hazard StatementsH315, H319, H335[2][3]
Signal WordWarning[1][2]

3. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a chemical waste product. Disposal must be conducted in accordance with all local, state, and federal regulations. It is crucial to entrust the disposal to a licensed and qualified waste disposal company.[1]

Experimental Protocol: Waste Collection and Storage

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

  • Labeling: Collect waste in a designated, properly labeled, and sealed container. The label should clearly identify the contents as "Waste this compound" and include the appropriate hazard pictograms (e.g., irritant).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.

  • Spill Management: In the event of a spill, avoid creating dust.[1] Wear appropriate PPE, sweep up the solid material, and place it into a suitable container for disposal.[4][5][6] Prevent the spilled material from entering drains or waterways.[1][7]

  • Decontamination: Thoroughly wash any contaminated surfaces and reusable equipment with soap and water.[4] Contaminated clothing should be removed and washed before reuse.[1]

  • Disposal Request: Once the waste container is full, arrange for its collection by a licensed chemical waste disposal service. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

4. Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound is_pure_residue Is it unused, pure residue? start->is_pure_residue is_contaminated Is the material contaminated? collect_waste Collect in a designated, labeled, sealed waste container. is_contaminated->collect_waste Yes is_pure_residue->is_contaminated No is_pure_residue->collect_waste Yes store_waste Store in a cool, dry, well-ventilated area. collect_waste->store_waste contact_disposal Contact licensed waste disposal company for pickup. store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Benzodioxane-6-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
1,4-Benzodioxane-6-carboxylic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。